Product packaging for 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one(Cat. No.:CAS No. 28608-75-5)

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

Cat. No.: B1677486
CAS No.: 28608-75-5
M. Wt: 448.4 g/mol
InChI Key: PLAPMLGJVGLZOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Orientin is a water-soluble flavonoid C-glycoside, a natural bioactive compound present in various medicinal plants such as Ocimum sanctum (Holy Basil), bamboo leaves ( Phyllostachys species), and passion flowers ( Passiflora species) . With the chemical name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one and a molecular formula of C21H20O11 (MW: 448.38 g/mol), it is extracted using polar solvents and is a key subject of modern pharmacological research . This compound exhibits a wide spectrum of research-grade biological activities, underpinned by its potent antioxidant and anti-inflammatory mechanisms. Its free radical scavenging ability provides superior protection against radiation-induced lipid peroxidation, offering a radioprotective effect . The anti-inflammatory activity is primarily mediated through the downregulation of the NF-κB signaling pathway, reducing the secretion of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, and inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . Orientin also activates the Nrf2 pathway, enhancing the expression of endogenous antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPX) . Research into orientin's therapeutic potential spans multiple areas. In cardiovascular research , it functions as a vasodilator by stimulating nitric oxide (NO) production from endothelial cells and increasing cGMP levels, while also inhibiting receptor-operated and voltage-dependent Ca2+ channels in vascular smooth muscle . It shows promise as an antiarrhythmic agent by inhibiting key ionic currents (INa, ITo, and ICaL) in cardiomyocytes . In bone and metabolic research , orientin helps maintain bone density by suppressing RANKL-induced osteoclastogenesis and promotes osteoblast mineralization via the Wnt/β-catenin pathway . Recent studies also highlight its potential to reverse oxidative stress-induced premature senescence in adipose-derived stromal cells, which is relevant for metabolic syndrome research . Furthermore, its neuroprotective properties and potential in oncology research , particularly in inhibiting tumor angiogenesis and cancer cell proliferation, are areas of growing interest . This product is intended for research applications only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O11 B1677486 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one CAS No. 28608-75-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c22-6-14-17(28)18(29)19(30)21(32-14)16-11(26)4-10(25)15-12(27)5-13(31-20(15)16)7-1-2-8(23)9(24)3-7/h1-5,14,17-19,21-26,28-30H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAPMLGJVGLZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Orientin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030614
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

28608-75-5
Record name Orientin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030614
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

265 - 267 °C
Record name Orientin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030614
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Sources and Advanced Extraction Methodologies for Orientin Research

Identification and Characterization of Diverse Plant Sources of Orientin

Orientin is widely distributed in the plant kingdom, being identified in numerous medicinal and food-grade botanical sources. researchgate.netresearchgate.netnih.govacslab.com Its presence in these plants highlights its potential as a readily available natural product for various applications. researchgate.net

Medicinal Plant Species (e.g., Ocimum sanctum, Phyllostachys species, Trollius chinensis, Passiflora species, Trigonella hamosa L.)

Several medicinal plant species have been identified as significant sources of Orientin. Ocimum sanctum, also known as Holy Basil or Tulsi, is a well-known Indian medicinal plant from which Orientin has been successfully isolated, often alongside other flavonoids like vicenin. nih.goveurekaselect.comscispace.comnih.govijpsr.comresearchgate.net Phyllostachys species, commonly known as bamboo, particularly bamboo leaves, are another important source, with studies isolating Orientin from species like Phyllostachys pubescens, Phyllostachys glauca, and Pleioblastus yixingensis. researchgate.netnih.govscispace.com Trollius chinensis, known as Golden Queen, contains Orientin as one of its main flavonoid components, contributing to its medicinal properties. nih.govmdpi.comresearchgate.netspandidos-publications.comnih.govnih.gov Passiflora species, or passion flowers, including Passiflora incarnata and Passiflora edulis, have also been found to contain Orientin. researchgate.netnih.govscispace.com Research has also identified Orientin in Trigonella hamosa L., exploring its potential effects. africaresearchconnects.comnih.govmdpi.com Other medicinal plants reported to contain Orientin include Jatropha gossypifolia, Linum usitatissimum, Commelina communis, Celtis africana, Croton zambesicus, Cajanus cajan, and Thlaspi arvense. nih.govscispace.comscientific.net

Food-Grade Botanical Sources (e.g., Bamboo Leaves, Acai Palm)

Beyond medicinal uses, Orientin is also present in food-grade botanical sources. Bamboo leaves, in addition to their medicinal relevance, are utilized as a food resource and contain Orientin. nih.govacslab.comnih.govleafwell.com Acai palm (Euterpe oleracea Mart.) fruit pulp is another food source where Orientin has been identified through analytical techniques like HPLC-DAD-UV-Vis and HPLC-MS analysis. nih.govnih.govacslab.comresearchgate.netwikipedia.orgacs.org Rooibos tea is also mentioned as a natural source of Orientin. researchgate.netresearchgate.netacslab.com

Here is a table summarizing some key plant sources and reported Orientin presence:

Plant SpeciesCommon NameSource PartNotes
Ocimum sanctumHoly Basil, TulsiLeavesOften isolated with vicenin. nih.govscispace.comnih.govresearchgate.net
Phyllostachys speciesBambooLeavesIncludes P. pubescens, P. glauca, P. yixingensis. nih.govscispace.com
Trollius chinensisGolden QueenFlowers, aerial partsMain flavonoid component. nih.govmdpi.comnih.gov
Passiflora speciesPassion FlowerLeaves, fruitIncludes P. incarnata, P. edulis. nih.govscispace.com
Trigonella hamosa L.Studied for potential effects. africaresearchconnects.comnih.govmdpi.com
Euterpe oleracea Mart.Acai PalmFruit pulpIdentified by HPLC-MS analysis. nih.govresearchgate.net

Research into Optimized Extraction Techniques for Orientin

Efficient extraction of Orientin from its natural sources is crucial for research and potential applications. Various techniques have been investigated and optimized to improve yield and purity. nih.govnih.gov

Chromatographic Separation Methods (e.g., High-Performance Liquid Chromatography (HPLC), High-Speed Countercurrent Chromatography (HSCCC), Ultra-High Performance Liquid Chromatography (UHPLC), High-Performance Thin-Layer Chromatography (HPTLC))

Chromatographic methods are widely used for the separation and purification of Orientin from plant extracts. High-Performance Liquid Chromatography (HPLC) is a common technique for both analysis and semi-preparative isolation of Orientin. nih.govscientific.netchrom-china.com Studies have utilized HPLC to determine Orientin content in various plant extracts and to purify it from crude fractions. scientific.netchrom-china.com High-Speed Countercurrent Chromatography (HSCCC) is another powerful liquid-liquid chromatography technique employed for the separation of flavonoids, including Orientin. Ultra-High Performance Liquid Chromatography (UHPLC) coupled with detectors like PDA-QDa systems is used for the detection and quantification of Orientin, offering improved speed and resolution. leuphana.de High-Performance Thin-Layer Chromatography (HPTLC) has also been developed as a method for separating Orientin from bamboo species, demonstrating its utility as a simple and effective technique. nih.govscispace.com

Solvent System Optimization and Parameter Influence Studies

Optimizing the solvent system and extraction parameters is critical for maximizing Orientin yield. Research indicates that polar solvents such as methanol (B129727), ethanol (B145695), or water are required to extract Orientin due to its water-soluble flavonoid C-glycoside nature. nih.govscispace.com Studies have systematically investigated parameters such as solvent concentration (e.g., ethanol volume fraction), liquid-solid ratio, temperature, and extraction time to determine optimal conditions for Orientin extraction from specific plant sources like Trollius chinensis. nih.govresearchgate.netresearchgate.net For instance, studies on Trollius chinensis flowers using ultrasonic circulating extraction found optimal conditions including 60% ethanol volume fraction, 30°C temperature, and a specific liquid-solid ratio and extraction time, yielding 6.05 ± 0.19 mg/g of Orientin. nih.govresearchgate.net Research on bamboo leaves has also explored using 70% methanol for extraction. nih.govscispace.com The influence of temperature on extraction efficiency has been noted, with higher temperatures sometimes leading to increased yields. researchgate.net

Emerging Extraction Technologies (e.g., Ultrasonic Circulating Extraction)

In addition to conventional methods, emerging extraction technologies are being explored to enhance the efficiency and sustainability of Orientin extraction. Ultrasonic Circulating Extraction (UCE) is one such technique that has been successfully applied for the effective extraction of Orientin from plants like Trollius chinensis. nih.govresearchgate.netuni.lukoreascience.krsciopen.com This method utilizes ultrasonic irradiation in a circulating system to improve the release of compounds from the plant matrix, often resulting in shorter extraction times and satisfactory yields compared to other methods. nih.govresearchgate.net Studies have optimized parameters for UCE, demonstrating its potential for rapid and efficient sample preparation, even for large-scale applications. nih.govresearchgate.net Other advanced techniques like microwave-assisted extraction (MAE) and homogenizer-assisted extraction (HAE) are also being investigated for flavonoid extraction, including Orientin, from various plant materials, such as Passiflora waste. nih.govleuphana.de These modern techniques often offer advantages in terms of speed, environmental friendliness, and automation compared to traditional methods. nih.gov

Here is a table illustrating research findings on Orientin extraction yields from different sources and methods:

Plant SourceExtraction MethodSolvent SystemKey ParametersOrientin Yield (approx.)Reference
Trollius chinensis flowersUltrasonic Circulating Extraction (UCE)60% Ethanol30°C, 28 min, 10 mL/g liquid-solid ratio, 738W power6.05 ± 0.19 mg/g nih.govresearchgate.net
Phyllostachys pubescensImmersion70% MethanolNot specifiedIsolated compound nih.govscispace.com
Phyllostachys pubescensHPTLCNot specifiedSimple method6.44% (w/w) nih.govscispace.com
Phyllostachys glaucaHPTLCNot specifiedSimple method7.82% (w/w) nih.govscispace.com
Pleioblastus yixingensisHPTLCNot specifiedSimple method4.92% (w/w) nih.govscispace.com
Passiflora incarnataNot specifiedNot specifiedNot specified3.36 mg/g dried plant nih.govscispace.com
Passiflora edulisWater extractionWaterNot specifiedIsolated compound nih.govscispace.com
Thlaspi arvenseWater extraction, alcohol precipitation, D101 macroporous resin, semi-preparative HPLCWater, Alcohol, Butanol, Ethyl acetate (B1210297)Multiple steps> 98% purity scientific.net
Passiflora flavicarpa peelHomogenizer-Assisted Extraction (HAE)Renewable solventsOptimized parametersHigher concentration than UAE and MAE leuphana.de

Research Strategies for Isolation and Purification for Mechanistic Bioactivity Investigations

Following extraction, the isolation and purification of orientin are crucial steps to obtain a compound of sufficient purity for mechanistic bioactivity investigations. The presence of other structurally similar flavonoids, such as isoorientin (B1672268) (luteolin-6-C-glucoside) and vitexin (B1683572) (apigenin-8-C-glucoside), often necessitates sophisticated separation techniques. wikipedia.orgresearchgate.netresearchgate.net

Chromatographic methods are the cornerstone of orientin isolation and purification. Various techniques, including column chromatography, high-speed countercurrent chromatography (HSCCC), and high-performance liquid chromatography (HPLC), are widely employed, often in combination. nih.govresearchgate.netscientific.netresearchgate.nettandfonline.comnih.gov

Detailed research findings highlight the application of these strategies:

Column Chromatography: This is a common initial step for separating crude extracts into fractions. Different stationary phases (e.g., silica (B1680970) gel, macroporous resins) and mobile phases are used depending on the properties of the extract and the target compound. researchgate.netmdpi.comgoogle.commdpi.comscielo.br Macroporous resins, such as D101 and HPD-500, have shown effectiveness in the separation and enrichment of orientin and other flavonoid C-glycosides from plant extracts like Thlaspi arvense and bamboo leaves. researchgate.netscientific.netresearchgate.netmdpi.commdpi.com Studies have optimized parameters like sample concentration, loading ratio, and elution solvent concentration for macroporous resin chromatography to enhance the purity of flavonoid extracts containing orientin. researchgate.netmdpi.com

High-Speed Countercurrent Chromatography (HSCCC): HSCCC is a liquid-liquid chromatography technique that does not use a solid support, minimizing irreversible adsorption and sample loss. It has been successfully applied for the preparative isolation of orientin. nih.govtandfonline.comnih.gov For example, HSCCC was used to isolate orientin and vitexin from Trollius chinensis Bunge, yielding 9.8 mg of orientin with 99.2% purity from 100 mg of ethyl acetate extract using a solvent system of ethyl acetate – ethanol – water (4:1:5, v/v/v). tandfonline.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly semi-preparative and preparative HPLC, is frequently used as a final purification step to obtain high-purity orientin. nih.govresearchgate.netscientific.netresearchgate.net HPLC methods with UV detection at specific wavelengths (e.g., 330 nm or 340 nm) are used for monitoring and collecting orientin fractions. nih.govx-mol.comresearchgate.net The mobile phase typically consists of mixtures of methanol or acetonitrile (B52724) with water, often acidified with acetic acid or phosphoric acid to improve peak shape and separation. x-mol.comresearchgate.net Semi-preparative HPLC was used in the isolation of orientin from Thlaspi arvense after initial separation by macroporous resin, resulting in orientin with >98% purity. scientific.netresearchgate.net Preparative HPLC has also been used for isolating orientin from bamboo leaf flavones, achieving purities greater than 93%. researchgate.net

Combination of Techniques: Often, a combination of these chromatographic techniques is employed to achieve high purity. For instance, a strategy involving macroporous resin followed by semi-preparative HPLC has been effective. scientific.netresearchgate.net Another approach combined medium-pressure liquid chromatography (MPLC), HSCCC, and preparative HPLC for the purification of orientin and other flavonoid C-glycosides from Ficus microcarpa L. f. researchgate.net

The purity of isolated orientin is typically assessed using analytical techniques such as HPLC, and structural confirmation is performed using spectroscopic methods like UV, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, DEPT, HSQC, HMBC), and Thin-Layer Chromatography (TLC). nih.govwikipedia.orgresearchgate.netscientific.netresearchgate.netmdpi.comtandfonline.comnih.gov Achieving high purity (often >95% or >98%) is essential to ensure that observed biological activities are attributable solely to orientin and not to co-eluting compounds, enabling accurate mechanistic investigations. researchgate.netscientific.netresearchgate.net

The following table summarizes some isolation and purification strategies and their reported outcomes:

Source MaterialIsolation/Purification StrategyKey Techniques UsedReported PurityYield (if reported)Citation
Trollius chinensis BungeSingle-step isolation from ethyl acetate extractHSCCC (Ethyl acetate – ethanol – water, 4:1:5)99.2%9.8 mg from 100 mg extract tandfonline.comnih.gov
Thlaspi arvense LinnWater extraction, alcohol precipitation, solvent fractionation, macroporous resin, semi-preparative HPLCD101 macroporous resin, semi-preparative HPLC>98%- scientific.netresearchgate.net
Bamboo leaf flavonesAB-8 resin column chromatography, preparative HPLCPreparative HPLC (Methanol-water with 0.3% acetic acid)>93%(85.1±3.45)% recovery researchgate.net
Ficus microcarpa L. fMPLC, HSCCC, preparative HPLCMPLC, HSCCC, Preparative HPLC97.28%1.2 mg researchgate.net
Trigonella hamosa L.Chromatographic techniquesVarious chromatographic methods, NMR-- mdpi.com
Scorzonera austriacaWater extraction, alcohol precipitation, macroporous resinD4020 macroporous resin93.5% (Total Flavonoids)Improvement by ~150% mdpi.com

These research strategies provide the necessary tools to obtain high-purity orientin, enabling researchers to conduct rigorous mechanistic investigations into its biological activities.

Pharmacological Activities and Biological Effects of Orientin in Advanced Research

Antioxidant and Anti-aging Mechanisms and Efficacy

Orientin has demonstrated notable antioxidant and anti-aging potential through various mechanisms, primarily involving the scavenging of reactive oxygen species (ROS) and enhancing endogenous antioxidant defense systems nih.gov. These properties contribute to its protective effects against cellular damage and age-related processes nih.gov.

In Vitro and In Vivo Characterization of Antioxidant Properties

In vitro studies have characterized orientin's antioxidant capacity, highlighting its ability to directly neutralize free radicals, such as superoxide (B77818) anions and hydroxyl radicals nih.govscholarena.co. Its structure facilitates the donation of electrons, contributing to its high radical scavenging activity nih.gov. For instance, orientin has been shown to reduce hydrogen peroxide (H₂O₂)-induced β-galactosidase activity, indicating its antioxidant effect nih.gov. Furthermore, it has demonstrated the ability to protect plasmid DNA from H₂O₂-induced damage in chemical systems scholarena.coscholarena.com.

In vivo assessments have corroborated these findings. In D-galactose-treated aged mice, orientin administration for eight weeks significantly increased the levels of antioxidant enzymes such as catalase, glutathione (B108866) peroxidase (GPX), and superoxide dismutase (SOD) in serum, brain, liver, and kidneys nih.gov. Concurrently, it decreased the levels of malondialdehyde (MDA), a biomarker of oxidative stress, and lipofuscin, an age pigment, in these tissues nih.gov. Studies in mice subjected to radiofrequency-electromagnetic radiation-induced oxidative stress also indicated that orientin could upregulate the antioxidant system and replenish glutathione researchgate.net. In models of ischemia-reperfusion injury, orientin protected cardiomyocytes by neutralizing superoxide anions and hydroxyl radicals in vitro nih.gov. It also ameliorated oxidative stress in a heart ischemia-reperfusion model through increased eNOS activation and nitric oxide production nih.gov. In hepatic stellate cells (HSCs) treated with lipopolysaccharide (LPS), orientin treatment reduced the LPS-induced expression of inducible nitric oxide synthase (iNOS) and consequently decreased nitric oxide release, indicating reduced oxidative stress mdpi.com.

Orientin's antioxidant action is also linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response nih.govantiox.org. Studies have shown that orientin can enhance the nuclear translocation of Nrf2 and promote the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1) nih.govantiox.org.

Cellular Protection Against Oxidative Stress-Induced Damage

Orientin provides cellular protection against damage induced by oxidative stress. It neutralizes reactive oxygen species (ROS), thereby preventing oxidative stress-induced cellular damage nih.govspringermedizin.de. In erythrocytes, orientin has been shown to protect against H₂O₂-induced oxidative damage by reducing ROS levels, protecting antioxidant enzymes, and preserving the integrity of the cell membrane structure in a dose-dependent manner nih.gov. It also attenuated oxidative damage rate of erythrocytes nih.gov.

In BV-2 microglial cells subjected to hypoxia-reoxygenation injury, orientin protected cells by promoting the content and activities of antioxidant enzymes, such as SOD, GPX, and catalase, and by activating the Nrf2 signaling pathway antiox.org. Orientin treatment significantly increased the activities of these enzymes in a dose-dependent manner in injured BV-2 microglial cells antiox.org.

Orientin's protective effects extend to various cell types and conditions. It has been shown to protect cardiomyocytes from ischemic damage and block their death in an ischemia-reperfusion model of the heart nih.gov. It exhibited an anti-apoptotic effect by neutralizing superoxide anions and hydroxyl radicals in vitro nih.gov. In Alzheimer's disease mice models, orientin improved cognitive impairment and significantly reduced levels of oxidative stress biomarkers such as 3-nitrotyrosine (B3424624) (3-NT), 4-hydroxynonenal (B163490) (4-HNE), 8-hydroxy-2′-deoxyguanosine (8-OHdG), and ROS nih.gov. It also attenuated the mitochondrial apoptotic pathway by reducing mitochondrial dysfunction nih.gov. Orientin has also been shown to protect against LPS-induced hepatotoxicity in hepatic stellate cells mdpi.com.

Anti-inflammatory Properties and Immunomodulation

Orientin exhibits significant anti-inflammatory properties and can modulate immune responses, making it a promising compound for the management of inflammatory conditions researchgate.netnih.gov. Its anti-inflammatory action involves the modulation of pro-inflammatory mediators, regulation of cytokine production, and impact on signaling pathways and immune cell activation researchgate.netnih.gov.

Modulation of Pro-inflammatory Mediators (e.g., Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS), Prostaglandin (B15479496) E2 (PGE-2), High Mobility Group Box 1 (HMGB1))

Orientin has been shown to modulate the expression and activity of key pro-inflammatory mediators. It significantly inhibits the levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandin E2 (PGE-2), respectively nih.gov. In LPS-induced RAW 264.7 macrophages, orientin dramatically inhibited the levels of iNOS-derived NO and COX-2-derived PGE₂, which are known to cause inflammation in various diseases nih.gov. Similar inhibitory effects on iNOS and COX-2 expression have been observed in LPS-stimulated BV-2 microglia cells jst.go.jp and hepatic stellate cells mdpi.com.

Furthermore, orientin has been investigated for its effects on High Mobility Group Box 1 (HMGB1), a late mediator of severe vascular inflammatory conditions nih.gov. Studies have shown that orientin can suppress LPS-mediated release of HMGB1 and inhibit HMGB1-mediated inflammatory responses in human umbilical vein endothelial cells (HUVECs) nih.gov. It also reduced CLP-induced release of HMGB1 in septic mice nih.gov. These findings suggest that orientin may be a candidate therapeutic agent for vascular inflammatory diseases by inhibiting the HMGB1 signaling pathway nih.gov. However, one study in a mouse model of septicemic melioidosis showed that administration of orientin alone trended to increase HMGB1 levels tci-thaijo.org.

Regulation of Inflammatory Cytokine Production (e.g., Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), IL-6, IL-8, IL-17, IL-23)

Orientin effectively regulates the production of various inflammatory cytokines. In LPS-induced RAW 264.7 cells, orientin significantly attenuated the release of pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and IL-18 nih.gov. Consistent with this, orientin treatment has been shown to decrease TNF-α and IL-1β expression in LPS-treated HUVECs nih.gov.

In a psoriasis-like mouse model and in LPS-induced RAW264.7 and HaCaT cells, orientin inhibited the secretion of a broader range of pro-inflammatory factors, including IL-1β, TNF-α, IL-6, IL-8, IL-17, and IL-23 nih.gov. This suggests a broad inhibitory effect on key cytokines involved in various inflammatory and immune-mediated conditions nih.govoncotarget.comfrontiersin.org.

In hepatic stellate cells, orientin treatment of LPS-treated cells led to a decrease in TNF-α protein levels mdpi.com. In LPS-stimulated microglial cells, orientin-2″-O-galactopyranoside, a derivative of orientin, significantly inhibited the production of TNF-α and IL-1β jst.go.jp.

Impact on Inflammatory Signaling Pathways and Immune Cell Activation

Orientin exerts its anti-inflammatory effects by influencing crucial inflammatory signaling pathways and modulating immune cell activation. A primary target of orientin is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation and the transcription of various pro-inflammatory mediators and cytokines nih.govnih.govmdpi.com. Orientin effectively blocks the phosphorylation and degradation of IκB and inhibits NF-κB nuclear translocation, thereby decreasing the transcription of pro-inflammatory cytokines like TNF-α and interleukins nih.govnih.gov. This modulation leads to a reduction in inflammatory responses in various cell types, including macrophages and chondrocytes nih.gov. Studies in LPS-induced RAW 264.7 macrophages have demonstrated that orientin's inhibitory effects on inflammation are achieved by suppressing NF-κB pathway activation nih.gov.

Orientin also targets the mitogen-activated protein kinase (MAPK) pathway, which is involved in the induction of pro-inflammatory gene expression in immune cells nih.govjst.go.jpsciopen.com. Orientin has been shown to attenuate the activation of MAPK pathways, including p38 MAPK and JNK, which are crucial for inflammation-mediated reactions researchgate.net. In LPS-induced RAW264.7 cells, orientin attenuated inflammatory responses through modulation of the MAPK/NF-κB signaling pathway by suppressing NF-κB translocation sciopen.com. Orientin has been shown to alleviate psoriasis and rheumatoid arthritis through disrupting MAPK signaling researchgate.net. In LPS-stimulated BV-2 microglia cells, orientin-2″-O-galactopyranoside inhibited the activation of the extracellular signal-regulated kinase (ERK) pathway, suggesting its involvement in the anti-inflammatory mechanisms jst.go.jp.

Orientin's impact on immune cell activation is evident from its ability to suppress immune cell infiltration in inflammatory models, such as the psoriasis-like mouse model nih.gov. It has also been shown to diminish immunoglobulin E (IgE)-mediated mast cell degranulation by decreasing intracellular calcium levels, which is relevant to allergic inflammatory responses nih.gov.

Anticancer and Anti-proliferative Activities

Research indicates that orientin possesses notable anticancer and anti-proliferative properties, affecting various aspects of cancer cell behavior, including growth, survival, and spread. researchgate.netresearchgate.netnih.govd-nb.infomdpi.comsemanticscholar.org

Inhibition of Cancer Cell Proliferation Across Diverse Cell Lines

Orientin has demonstrated the ability to inhibit the proliferation of a variety of cancer cell lines. This effect has been observed in human bladder carcinoma (T24), breast cancer (MCF7), esophageal carcinoma (EC-109), liver cancer (HepG2), lung cancer (A549), and colorectal carcinoma (HT29) cells. researchgate.netnih.govd-nb.infomdpi.comsemanticscholar.orgspandidos-publications.commdpi.comresearchgate.netnih.govresearchgate.net For instance, orientin inhibited the proliferation of T24 human bladder carcinoma cells in a dose-dependent manner. researchgate.netnih.gov Similarly, studies on EC-109 esophageal cancer cells showed that orientin significantly inhibited cell growth and proliferation, with the inhibition rate increasing with higher concentrations and longer exposure times. spandidos-publications.comresearchgate.net In HT29 colorectal carcinoma cells, orientin exhibited remarkable cytotoxicity and antiproliferative activity in a dose-dependent manner. mdpi.comnih.govresearchgate.net Research also indicates that orientin suppresses the proliferation of HepG2 liver cancer cells and A549 lung cancer cells. d-nb.infomdpi.comsemanticscholar.orgresearchgate.net

The following table summarizes the reported inhibitory effects of Orientin on various cancer cell lines:

Cell LineCancer TypeObserved Effect on ProliferationRelevant Citations
T24Bladder CarcinomaInhibited proliferation researchgate.netnih.govsemanticscholar.orgnih.gov
MCF7Breast CancerInhibited proliferation nih.govd-nb.infosemanticscholar.orgnih.gov
EC-109Esophageal CarcinomaInhibited growth and proliferation nih.govsemanticscholar.orgspandidos-publications.comnih.govresearchgate.net
HepG2Liver CancerInhibited proliferation nih.govd-nb.infosemanticscholar.orgresearchgate.net
A549Lung CancerInhibited proliferation d-nb.infomdpi.comsemanticscholar.org
HT29Colorectal CarcinomaInhibited proliferation researchgate.netd-nb.infomdpi.comnih.govresearchgate.net

Induction of Programmed Cell Death (Apoptosis) in Neoplastic Cells

Orientin has been shown to induce programmed cell death, or apoptosis, in various neoplastic cells. researchgate.netnih.govd-nb.infosemanticscholar.orgspandidos-publications.commdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov Studies on T24 human bladder carcinoma cells demonstrated that orientin promoted apoptosis in vitro in a dose-dependent manner, characterized by decreased expression of anti-apoptosis protein Bcl-2 and increased levels of pro-apoptotic proteins like BAX and cleaved-caspase 3. nih.gov In EC-109 esophageal cancer cells, orientin was found to induce an early apoptotic state, with the apoptosis rate being dose-dependent. spandidos-publications.comresearchgate.net Orientin also induces mitochondria-mediated intrinsic apoptosis in HT29 colon cancer cells. d-nb.infomdpi.comnih.govresearchgate.net Research suggests that orientin can induce caspase-dependent and mitochondrial-dependent apoptotic pathways, involving the activation of caspase-3, caspase-9, and the release of cytochrome c. d-nb.inforesearchgate.net

Modulation of Cell Cycle Progression and Arrest

Orientin has been observed to modulate cell cycle progression, leading to cell cycle arrest in cancer cells. researchgate.netnih.govd-nb.infomdpi.comnih.govresearchgate.netresearchgate.netfrontiersin.orgacs.org In T24 cells, orientin caused cell cycle arrest, with cells accumulating in the G0-G1 phase and a reduction in the S phase. researchgate.netnih.gov This arrest was associated with a significant reduction in transitional markers from G1 to S phase, such as CDK2 and cyclin E1, and an increase in p21, a mediator of cell cycle arrest. nih.gov Similarly, in HT29 colorectal carcinoma cells, orientin induced G0/G1 cell cycle arrest. d-nb.infomdpi.comnih.govresearchgate.netacs.org This involved the regulation of cyclins and cyclin-dependent protein kinases to prevent entry into the S phase. mdpi.comnih.govresearchgate.net

Suppression of Tumor Invasion and Metastasis

Studies indicate that orientin can suppress tumor invasion and metastasis. mdpi.comsemanticscholar.orgnih.govjst.go.jpresearchgate.net Orientin has been shown to inhibit cell migration and invasion in MCF-7 breast cancer cells. d-nb.infonih.govresearchgate.net This effect is mediated through the suppression of matrix metalloproteinase-9 (MMP-9) and interleukin-8 (IL-8) expression, involving the modulation of signaling pathways such as STAT3, AP-1, ERK, and PKCα. d-nb.infonih.govresearchgate.net In A549 lung cancer cells, orientin demonstrated potent inhibition of cell migration and invasion. mdpi.comsemanticscholar.org These anti-invasive properties suggest orientin's potential in preventing the spread of cancer cells. mdpi.comnih.govresearchgate.net

Neuroprotective Potential and Effects on the Central Nervous System

Orientin has also shown promise for its neuroprotective potential and its effects on the central nervous system. researchgate.netjst.go.jpmedchemexpress.comnih.govbenthamdirect.com It has been evaluated for its benefits in various neurodegenerative conditions. benthamdirect.com

Amelioration of Neurodegenerative Conditions

Research suggests that Orientin holds potential in ameliorating neurodegenerative conditions, which are often linked to oxidative stress and the accumulation of toxic proteins. Studies in Caenorhabditis elegans models of Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD) have shown that Orientin can reduce the accumulation of toxic proteins such as α-synuclein, β-amyloid, and poly-Q. nih.govresearchgate.net This effect is associated with the activation of key regulators in nutrient-sensing pathways, including AMPK and the insulin (B600854) downstream transcription factor FOXO/DAF-16, which contribute to improved cellular health status. nih.govresearchgate.net

Furthermore, Orientin has been shown to modulate various neuropathological pathways, including Nrf2-ARE, PI3K/Akt, JNKERK1/2, and TLR4/NF-kB, which are implicated in neurodegenerative processes. researchgate.net In vivo studies using an Aβ-induced mouse model of Alzheimer's disease demonstrated that Orientin alleviated cognitive deficits and oxidative stress damage. dovepress.com Research using PC12 cells, a model for neuronal apoptosis, indicated that Orientin significantly decreased hydrogen peroxide (H₂O₂)-induced reduction in cell viability, apoptosis rates, and nuclear condensation. dovepress.com This protective effect was linked to the inhibition of caspase-3 activation and PARP degradation, and the modulation of MAPK and AKT signaling pathways. dovepress.com

Analgesic and Antidepressant-like Effects

Orientin has demonstrated analgesic and antidepressant-like effects in various studies. Research on extracts from Polygonum orientale L., which contain Orientin, has shown significant analgesic effects in models of pain, including the acetic acid induced writhing test and formaldehyde (B43269) induced pain in rats. frontiersin.orgnih.gov These effects may be related to the alleviation of inflammation and inflammatory mediators such as TNF-α, IL-1β, IL-6, and PGE2. frontiersin.orgnih.gov

Studies investigating the effects of Orientin on chronic stress-induced depression in mice have shown promising results. mdpi.comnih.gov In a chronic unpredictable mild stress (CUMS) mouse model, administration of Orientin significantly alleviated depression-like behaviors, including reduced sucrose (B13894) preference, decreased locomotor activity, and hypomotility. nih.govresearchgate.net The proposed mechanisms for these antidepressant-like effects include the improvement of central oxidative stress, enhanced neurotransmission, and increased neuroplasticity. nih.govresearchgate.net Orientin treatment attenuated oxidative stress markers and increased the concentrations of serotonin (B10506) and norepinephrine (B1679862) in the hippocampus and prefrontal cortex of CUMS mice. nih.govresearchgate.net It also increased brain-derived neurotrophic factor (BDNF) and synapse-associated proteins (synaptophysin and postsynaptic density protein 95) levels. nih.govresearchgate.net

Furthermore, Orientin has been shown to inhibit the long-term hyperalgesia and cognitive impairment elicited by repeated procedural neonatal pain in adulthood mice. nih.govsemanticscholar.org Network pharmacology and molecular docking analyses suggested that the MAPK signaling pathway, particularly phosphorylated MAPK1 (p-ERK) levels in the central nervous system, plays a crucial role in Orientin's analgesic effects. nih.govsemanticscholar.org

Cardioprotective and Vasodilatory Actions

Orientin exhibits cardioprotective and vasodilatory properties, which have been investigated in the context of various cardiovascular insults.

Protection of Cardiomyocytes Against Ischemia/Reperfusion Injury

Orientin has shown protective effects against myocardial ischemia/reperfusion (I/R) injury. Studies have demonstrated that Orientin can reduce myocardial infarction size and mitigate adverse cardiac remodeling. frontiersin.org This protection is associated with the activation of the eNOS/NO signaling pathway. frontiersin.org Previous research also indicated that Orientin protects against myocardial I/R injury by inhibiting mitochondrial permeability transition and apoptosis. frontiersin.orgnih.gov

In models of hypoxia-induced neonatal rat cardiomyocyte apoptosis, Orientin treatment attenuated apoptosis and increased cell viability. frontiersin.org It also mitigated oxidative stress in remodeling heart tissue and cardiomyocytes exposed to hypoxia. frontiersin.org The cardioprotective effects of Orientin against I/R injury are partly regulated through the induction of autophagy, involving the AMPK-mTORC1 signaling pathway and the phosphorylation of Beclin 1/Bcl-2 interaction. nih.gov Orientin has also been shown to protect H9c2 cardiomyocytes against I/R injury through the mitochondrial apoptotic pathway, associated with the depression of mitochondrial permeability transition pore (mPTP) opening, reduced mitochondrial dysfunction, and apoptosis. nih.gov This mechanism may involve the PI3K/Akt signaling pathway. nih.gov

Mitigation of Vascular Inflammation

Orientin has demonstrated the ability to mitigate vascular inflammation. Studies have shown that Orientin can suppress vascular inflammation induced by high glucose (HG) in human umbilical vein endothelial cells (HUVECs) and mice. nih.gov High glucose exposure increased vascular permeability, monocyte adhesion, expression of cell adhesion molecules (CAMs), reactive oxygen species (ROS) formation, and NF-κB activation, all of which were attenuated by Orientin pretreatment. nih.gov

Orientin also protects vascular barrier integrity by inhibiting hyperpermeability, the expression of CAMs, and the adhesion and migration of leukocytes. nih.gov This protective effect against pro-inflammatory responses induced by lipopolysaccharide (LPS) is associated with the inhibition of LPS-induced barrier disruption and EPCR shedding. nih.gov Furthermore, Orientin suppressed the production of TNF-α and IL-6 and the activation of NF-κB and ERK1/2 by LPS. nih.gov In the context of atherosclerosis, Orientin has been shown to inhibit oxidized low-density lipoproteins (ox-LDL) induced inflammation and oxidative stress in macrophages. oup.com It reduced the expression of inflammatory cytokines like TNFα, IL-6, and IL-1β, inhibited lipid droplet formation, and downregulated the scavenger receptor CD36. oup.com

Radioprotective Capabilities in Biological Systems

Orientin has been investigated for its radioprotective capabilities, particularly in protecting normal tissues from radiation-induced damage.

Protection of Normal Tissues from Radiation-Induced Damage

Studies have shown that Orientin, often studied alongside Vicenin, exhibits potent radioprotective activity in vivo at low non-toxic doses. scholarena.coscholarena.com These flavonoids, isolated from Ocimum sanctum, have demonstrated excellent hydroxyl radical scavenging activity in vitro. scholarena.coscholarena.com Radiation can cause damage to DNA, lipids, and proteins, leading to various cellular dysfunctions and death. scholarena.com Orientin appears to mitigate this damage through several proposed mechanisms, including radical scavenging, metal chelation, release of cellular antioxidants, DNA repair, and immunomodulation. scholarena.coscholarena.com

Pretreatment with Orientin significantly increased the clonogenic survival of repair-proficient cells at various radiation doses and showed significant protection at lower doses in repair-deficient strains. scholarena.com Orientin also significantly reduced radiation-induced DNA damage and facilitated faster repair in irradiated mouse splenocytes. scholarena.coscholarena.com In micronucleus assays, Orientin treatment decreased radiation-induced micronucleus frequency in human peripheral lymphocytes, indicating reduced chromosome damage. nih.gov Furthermore, in mouse bone marrow, Orientin significantly diminished radiation-induced chromosomal aberrant cells and enhanced the number of exogenous spleen colonies (CFU-S). nih.gov Importantly, studies suggest that Orientin selectively protects normal tissues without protecting tumor cells, which is a crucial aspect for its potential use in conjunction with radiotherapy for cancer treatment. researchgate.netsemanticscholar.org

Modulation of DNA Repair Mechanisms

Studies suggest that Orientin may play a role in facilitating the repair of DNA damage. Research investigating the radioprotective effects of Orientin, alongside Vicenin, isolated from Holy Basil (Ocimum sanctum), indicated that these flavonoids appear to facilitate the repair of radiation-induced injury. scholarena.co Experimental data using plasmid DNA demonstrated protection against damage induced by hydrogen peroxide. scholarena.co Furthermore, studies on irradiated repair-proficient and repair-deficient Escherichia coli strains showed that pretreatment with Orientin significantly increased the clonogenic survival of repair-proficient cells across various radiation doses. scholarena.co In repair-deficient strains, significant protection was observed at lower radiation doses. scholarena.co Orientin also significantly reduced DNA damage induced by gamma-rays in ex-vivo irradiated mouse splenocytes and promoted faster repair. scholarena.co While the exact mechanisms are still being elucidated, these findings suggest Orientin's potential in supporting cellular DNA repair processes. scholarena.cospringermedizin.de

Antiviral and Antibacterial Activities

Orientin exhibits both antiviral and antibacterial properties, suggesting its potential in combating various pathogens. nih.govselleckchem.comresearchgate.net

Efficacy Against Specific Viral Pathogens (e.g., Herpes Simplex Virus (HSV), SARS-CoV-2)

Orientin has demonstrated antiviral activity against certain viral pathogens. It has shown moderate to potent antiviral activity against the Para 3 virus. nih.gov A flavonoid mixture containing Orientin, rutin, quercetin, and kaempferol (B1673270) at a maximum nontoxic dose fully inhibited Herpes Simplex Virus Type 2 (HSV-2) on Hep-2 cells across different viral titers. nih.govsemanticscholar.org

Regarding SARS-CoV-2, in silico studies have explored Orientin's potential as an inhibitor. Computational docking and molecular dynamics simulations suggest that Orientin may bind to the SARS-CoV-2 spike protein and the host cell receptor GRP78, potentially blocking their interaction and restricting viral entry into host cells expressing GRP78. nih.gov In silico analysis indicated that Orientin showed better potential for binding to GRP78 and the spike protein compared to other compounds like verrucosidin (B1238970) and chloroquine. nih.gov These findings suggest Orientin could be a potential candidate for the development of anti-SARS-CoV-2 drugs, although this is based on computational analysis. nih.gov

Antimicrobial Properties

Beyond antiviral effects, Orientin also demonstrates antibacterial properties. nih.govselleckchem.comresearchgate.net A study showed that a combination of flavonoids from Ocimum sanctum, including Orientin and Vicenin, synergistically inhibited the growth of several bacteria, including Escherichia coli, Staphylococcus aureus, Staphylococcus cohnii, Klebsiella pneumoniae, and Proteus. nih.gov The individual flavonoids were less effective than the combination. nih.gov Total flavonoids from Trollius chinensis, which contain Orientin and Vitexin (B1683572), have also shown antibacterial evidence. nih.gov

Recent research has investigated Orientin's ability to enhance the antibacterial activity of colistin (B93849) against drug-resistant Gram-negative bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. nih.gov In vitro studies showed that Orientin potentiated the antibacterial effect of colistin, resulting in a synergistic interaction and a reduction in the minimum inhibitory concentration (MIC) of colistin. nih.gov This enhancement may involve the generation of reactive oxygen species (ROS). nih.gov

Table 1: Select Antimicrobial Activities of Orientin

PathogenEffectNotesSource
Para 3 virusModerate to potent antiviral activity nih.gov
Herpes Simplex Virus-2Full inhibition (in combination)In a mixture with rutin, quercetin, and kaempferol on Hep-2 cells. nih.govsemanticscholar.org
Escherichia coliInhibited growth (in combination)Synergistic effect with other Ocimum sanctum flavonoids. nih.gov
Staphylococcus aureusInhibited growth (in combination)Synergistic effect with other Ocimum sanctum flavonoids. nih.gov
Klebsiella pneumoniaeInhibited growth (in combination)Synergistic effect with other Ocimum sanctum flavonoids. nih.gov
ProteusInhibited growth (in combination)Synergistic effect with other Ocimum sanctum flavonoids. nih.gov
Klebsiella pneumoniaePotentiates colistin antibacterial effectSynergistic interaction, reduces colistin MIC. nih.gov
Pseudomonas aeruginosaPotentiates colistin antibacterial effectSynergistic interaction, reduces colistin MIC. nih.gov

Other Noteworthy Biological Activities

Orientin exhibits other significant biological activities, including antiadipogenesis and antiallergic responses. nih.govchemfaces.comdovepress.comnih.gov

Antiadipogenesis

Orientin has been reported to possess potent antiadipogenesis activity. nih.govchemfaces.com Studies have shown that Orientin isolated from the ethanol (B145695) extract of Spirodela polyrhiza exerts antiadipogenesis effects on lipid accumulation in 3T3-L1 cells. nih.gov Research indicates that Orientin can reduce intracellular triglyceride accumulation by inhibiting the expression of key transcription factors involved in adipogenesis, such as C/EBPα and PPARγ. nih.govchemfaces.comresearchgate.net It may also decrease intracellular lipid accumulation by reducing the synthesis of fatty acids and triglycerides through the reduction of C/EBPδ expression and inhibition of PI3K/Akt-FOXO1 signaling in the early stages of adipogenesis. researchgate.net

Table 2: Proposed Mechanisms of Orientin's Antiadipogenesis

MechanismEffectCellular Target(s)Source
Inhibition of transcription factorsReduces adipogenesis and TG accumulationC/EBPα, PPARγ nih.govchemfaces.comresearchgate.net
Reduction of fatty acid and TG synthesisDecreases intracellular lipid accumulation researchgate.net
Inhibition of signaling pathway componentsInhibits adipocyte differentiationC/EBPδ, PI3K/Akt-FOXO1 researchgate.net

Antiallergic Responses

Orientin has demonstrated effects on antiallergic responses, particularly those mediated by mast cells. chemfaces.comnih.govresearchgate.netresearchgate.net In vitro studies using various mast cell types (RBL-2H3, mouse bone marrow-derived mast cells, and rat peritoneal mast cells) showed that Orientin suppressed immunoglobulin E (IgE)-mediated mast cell degranulation by reducing intracellular calcium levels in a concentration-dependent manner. nih.govmedchemexpress.com Orientin also suppressed the secretion of pro-inflammatory cytokines in mast cells. nih.govmedchemexpress.com These inhibitory effects are suggested to occur through the inhibition of FcεRI-mediated signaling proteins. nih.gov In vivo studies using a passive cutaneous anaphylaxis (PCA) mouse model showed that oral administration of Orientin suppressed IgE-mediated PCA reactions in a dose-dependent manner, evidenced by reduced Evan's blue pigmentation and ear swelling. nih.govmedchemexpress.com

Table 3: Orientin's Effects on Mast Cell-Mediated Allergic Inflammation

Effect on Mast CellsMechanism InvolvedIn Vitro/In VivoSource
Suppressed IgE-mediated degranulationReduced intracellular calciumIn vitro nih.govmedchemexpress.com
Suppressed pro-inflammatory cytokine secretionInhibition of FcεRI signalingIn vitro nih.govmedchemexpress.com
Suppressed PCA reactionsDose-dependent reductionIn vivo nih.govmedchemexpress.com

Antidiabetic Effects

Orientin, a C-glycosyl flavonoid, has garnered attention in research for its potential antidiabetic properties. Studies indicate that Orientin may exert its effects through various mechanisms aimed at improving glucose metabolism and protecting against diabetes-related complications nih.govresearchgate.net. Research suggests that Orientin can influence glucose absorption and modulate insulin signaling pathways researchgate.net. Investigations have explored its capacity to increase GLUT4 translocation, a key process for glucose uptake in cells, and to inhibit AMP-activated protein kinase (AMPK), contributing to its potential hypoglycemic effects researchgate.net.

Furthermore, studies have investigated the protective effects of Orientin on podocytes, specialized cells in the kidneys that can be damaged in diabetic nephropathy, a serious complication of diabetes mellitus researchgate.net. Research indicates that Orientin may protect podocytes from apoptosis induced by high glucose levels researchgate.net. It has also been shown to potentially repair autophagy disorder in podocytes caused by high glucose, suggesting a mechanism for preserving cellular health in the diabetic kidney researchgate.net.

While some research has explored Orientin as a potential alpha glucosidase inhibitor, one study indicated that Isoorientin (B1672268), a related compound, showed more potent activity against this enzyme rjptonline.org. Orientin is found in several plants traditionally used for managing diabetes, including Passiflora edulis and Trigonella hamosa, which supports the historical context for investigating its antidiabetic potential rjptonline.orgmdpi.com.

Hepatoprotective Activity

Orientin's antioxidant and anti-inflammatory properties are believed to contribute to its potential hepatoprotective activity nih.govresearchgate.net. Research has demonstrated that Orientin may help alleviate liver inflammation in models of liver injury, such as those induced by carbon tetrachloride (CCl4) nih.govmdpi.com. Studies have shown that Orientin can downregulate the expression of pro-inflammatory biomarkers, including TNF-α, IL-6, IL-8, and IFN-γ, which are typically elevated in CCl4-induced hepatotoxicity nih.govmdpi.com.

The hepatoprotective effects of Orientin have been reflected in decreased levels of liver enzymes such as alanine (B10760859) transaminase (ALT) and aspartate aminotransferase (AST) in models of CCl4-induced liver damage nih.govmdpi.com. Furthermore, research in mice models of CCl4-induced liver fibrosis suggests that Orientin provides protection and inhibits fibrotic markers like ZEB-2 and PTEN mdpi.com.

In the context of acetaminophen-induced acute liver failure, Orientin has shown potential in reversing the condition by inhibiting oxidative stress and mitochondrial dysfunction in mice researchgate.net. Studies have reported that Orientin treatment in this model reduced mouse mortality, inhibited the expression of cytochrome P450 2E1 (CYP2E1), and helped maintain normal liver structure researchgate.net. The mechanisms may involve the stimulation of AMP-activated protein kinase (AMPK), which facilitates mitochondrial biogenesis and autophagy processes essential for cellular recovery researchgate.net. Orientin is also present in plants like Tamarindus indica, which has been traditionally used for liver disorders, aligning with research into its hepatoprotective properties nih.gov.

Molecular Mechanisms and Cellular Targets of Orientin Action

Regulation of Oxidative Stress Pathways

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defense mechanisms, plays a significant role in the pathogenesis of numerous diseases mdpi.comacs.org. Orientin has demonstrated efficacy in mitigating oxidative damage through several mechanisms.

Orientin acts as a direct scavenger of free radicals, including superoxide (B77818) anions and hydroxyl radicals, due to its polyphenolic structure, which facilitates the donation of hydrogen atoms nih.govbioone.org. This scavenging activity helps to neutralize ROS, thereby preventing oxidative stress-induced cellular damage nih.govnih.gov. Studies have shown that Orientin can significantly decrease the generation of intracellular ROS induced by various stimuli, such as hydrogen peroxide (H₂O₂) and lipopolysaccharide (LPS) nih.govjst.go.jpresearchgate.net. For instance, in LPS-stimulated BV-2 microglia cells, Orientin-2″-O-galactopyranoside (OGA), a derivative of Orientin, markedly decreased ROS generation jst.go.jp. Similarly, Orientin treatment resulted in a noticeable reduction of OGD/RP-induced ROS production in a dose-dependent manner in primary cultures of rat cortical neurons nih.gov.

A key mechanism by which Orientin exerts its antioxidant effects is through the activation of the Nrf2-ARE pathway nih.govnih.govresearchgate.net. Nrf2 is a master transcriptional regulator that controls the expression of a battery of antioxidant and phase II detoxification enzymes frontiersin.orgmdpi.com. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which targets it for proteasomal degradation mdpi.com. Upon exposure to oxidative stress or Nrf2 activators like Orientin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to ARE sequences in the promoters of target genes, leading to their upregulation mdpi.com.

Orientin has been shown to induce Nrf2 activation, promoting its nuclear translocation and enhancing ARE activity researchgate.netnih.gov. This activation leads to the increased expression of downstream antioxidant enzymes, including Heme Oxygenase-1 (HO-1) nih.govresearchgate.netnih.govresearchgate.netnih.gov. HO-1 is an inducible enzyme that plays a crucial role in protecting cells against oxidative stress and inflammation through the degradation of heme frontiersin.org. Studies have demonstrated that Orientin treatment significantly elevates both the protein and mRNA expressions of Nrf2 and HO-1 in various cell types and animal models, contributing to its protective effects against oxidative damage nih.govresearchgate.netnih.govresearchgate.net. For example, Orientin alleviated H₂O₂-induced oxidative impairment in RAW 264.7 cells by enhancing Nrf2 translocation and inducing HO-1 expression researchgate.net. Similarly, in a mouse model of Alzheimer's disease, Orientin induced the nuclear translocation of Nrf2, which enhanced the expression of HO-1 nih.gov. The activation of the Nrf2/HO-1 pathway by Orientin is considered a significant contributor to its anti-inflammatory and neuroprotective effects jst.go.jp.

Beyond activating the Nrf2-ARE pathway, Orientin also enhances the activity and levels of various endogenous antioxidant enzymes nih.govnih.gov. These enzymes constitute the body's natural defense system against oxidative damage mdpi.comnews-medical.net. Key examples include Superoxide Dismutase (SOD), which catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide, and Glutathione (B108866) (GSH), a crucial non-enzymatic antioxidant that directly neutralizes ROS and is involved in the regeneration of other antioxidants mdpi.comnews-medical.netnih.gov.

Research indicates that Orientin treatment can upregulate the expression and enhance the activity of enzymes such as SOD and Glutathione Peroxidase (GPX) nih.gov. In studies involving H₂O₂-induced oxidative damage, Orientin effectively inhibited glutathione depletion researchgate.net. Furthermore, Orientin treatment has been shown to dose-dependently enhance the activities of intracellular antioxidases like Mn-SOD, CAT, and GSH-PX in primary cultures of rat cortical neurons exposed to oxygen-glucose deprivation/reperfusion nih.gov. Supplementation with Orientin has also been reported to improve antioxidant ability in mice by decreasing levels of hepatic malondialdehyde and increasing levels of glutathione, glutathione peroxidase, glutathione reductase, and superoxide dismutase acs.orgresearchgate.net.

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-Antioxidant Response Element (ARE) Pathway and Heme Oxygenase-1 (HO-1) Expression

Modulation of Inflammatory Signaling Cascades

Inflammation is a complex biological response involving various signaling pathways. Orientin exhibits potent anti-inflammatory properties by modulating key cascades, particularly the NF-κB and MAPK pathways nih.govresearchgate.net.

The Nuclear Factor-kappaB (NF-κB) pathway is a central regulator of inflammatory responses, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules nih.gov. Aberrant activation of NF-κB is implicated in various inflammatory diseases nih.gov.

Orientin has been consistently shown to inhibit the activation of the NF-κB pathway nih.govresearchgate.netnih.govnih.govmedchemexpress.com. Studies demonstrate that Orientin can block the phosphorylation and degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm nih.gov. This inhibition prevents the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the transcription of NF-κB-dependent pro-inflammatory mediators jst.go.jpnih.gov. For instance, in LPS-stimulated RAW 264.7 macrophages, Orientin effectively blocked the phosphorylation and degradation of IκB and inhibited NF-κB nuclear transcription nih.gov. Similarly, Orientin suppressed IL-1β-induced activation of the NF-κB signaling pathway in chondrocytes researchgate.net. The inhibition of NF-κB activation by Orientin leads to a reduction in the expression and secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 researchgate.netjst.go.jpmedchemexpress.commdpi.com.

Mitogen-Activated Protein Kinase (MAPK) pathways, including Extracellular Signal-Regulated Kinase (ERK1/2), c-Jun N-terminal Kinase (JNK), and p38 MAPK, are crucial signaling cascades involved in regulating cellular responses to inflammatory stimuli researchgate.netmdpi.com. Modulation of these pathways is a key strategy for controlling inflammation.

Orientin has been shown to modulate the activity of MAPK pathways nih.govjst.go.jpresearchgate.net. Specifically, it has been reported to attenuate the phosphorylation of certain MAPK proteins, which is indicative of reduced pathway activation nih.govjst.go.jp. For example, Orientin-2″-O-galactopyranoside (OGA) significantly inhibited LPS-induced phosphorylation of ERK but not JNK and p38 MAPK in BV-2 microglia cells jst.go.jp. Other studies suggest that Orientin can attenuate p38 MAPK and JNK activation, which are crucial for inflammation-mediated reactions nih.gov. The modulation of MAPK pathways by Orientin contributes to its anti-inflammatory effects by influencing the downstream expression of inflammatory mediators jst.go.jpresearchgate.net. The relationship between NF-κB and ERK pathways can vary depending on the cellular context, with some studies suggesting ERK might be downstream of NF-κB in certain conditions jst.go.jp.

Inhibition of Inflammasome Activation (e.g., NLRP3)

Orientin has been shown to inhibit the activation of the NLRP3 inflammasome. nih.gov The NLRP3 inflammasome is a multiprotein complex involved in the innate immune response, sensing various stimuli and leading to the activation of caspase-1. mdpi.comfrontiersin.org Activated caspase-1 is responsible for the processing and release of pro-inflammatory cytokines such as IL-1β and IL-18, and can also induce a form of programmed cell death called pyroptosis. mdpi.comfrontiersin.org Studies have demonstrated that Orientin significantly decreased LPS-stimulated production of pro-inflammatory mediators. nih.gov This inhibitory effect on inflammasome activation may contribute to its anti-inflammatory properties. nih.gov Orientin's suppression of NLRP3 inflammasome activation has been linked to the inhibition of the nuclear factor-kappa B (NF-κB) pathway. nih.gov

Regulation of Toll-like Receptor 4 (TLR4) Signaling

Orientin has been reported to regulate Toll-like Receptor 4 (TLR4) signaling. researchgate.netsciopen.com TLR4 is a key pattern recognition receptor that plays a crucial role in initiating innate immune responses, particularly in response to bacterial lipopolysaccharide (LPS). uniprot.orgfrontiersin.org Activation of TLR4 can trigger downstream signaling pathways, including both MyD88-dependent and MyD88-independent cascades, leading to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines. uniprot.orgfrontiersin.org Research indicates that Orientin can block the TLR4 gene or suppress the NF-κB/TLR4 pathway, thereby mitigating LPS-induced inflammatory responses. researchgate.netsciopen.com

MicroRNA-Mediated Gene Regulation (e.g., miR-26b, miR-146a)

Orientin has been observed to influence gene expression through the regulation of microRNAs (miRNAs). Specifically, studies have shown that Orientin can upregulate the expression of miR-26b and miR-146a. mdpi.comnih.govresearchgate.net MicroRNAs are small non-coding RNA molecules that regulate gene expression at the post-transcriptional level by targeting messenger RNAs (mRNAs) for degradation or translational repression. researchgate.netkarger.com Upregulation of miR-26b and miR-146a by Orientin has been linked to the mitigation of COX-2 expression. mdpi.comnih.gov Both miR-26b and miR-146a have been identified as regulators involved in various biological processes, including inflammation and cancer. mdpi.comresearchgate.netkarger.com

Mechanisms of Apoptosis Induction and Cell Cycle Control

Caspase Activation Pathways (e.g., Caspases 3/7, 8, 9)

Orientin has been shown to influence caspase activation pathways, which are central to the process of apoptosis. spandidos-publications.comnih.govspandidos-publications.comnih.gov Apoptosis, or programmed cell death, can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways, both of which converge on the activation of executioner caspases, such as caspase-3 and caspase-7. plos.orgnih.govnih.govfrontiersin.org The extrinsic pathway typically involves caspase-8 as an initiator caspase, while the intrinsic pathway involves caspase-9. plos.orgnih.govnih.govfrontiersin.org

Studies have demonstrated that Orientin can reduce the activity of caspases 3/7, 8, and 9 in certain cell types, suggesting a potential neuroprotective effect by attenuating apoptosis. spandidos-publications.comspandidos-publications.com Conversely, in other cell lines, Orientin has been shown to activate the caspase cascade, including caspase-3 and caspase-9, and increase the levels of cleaved caspase-3, indicating the induction of apoptosis. nih.govnih.gov This suggests that the effect of Orientin on caspase activation can be context-dependent, varying with cell type and experimental conditions.

B-cell lymphoma 2 (Bcl-2) Family Protein Modulation

Modulation of B-cell lymphoma 2 (Bcl-2) family proteins is a key mechanism by which Orientin influences apoptosis. nih.govnih.govresearchgate.netresearchgate.net The balance between anti-apoptotic proteins (e.g., Bcl-2, Bcl-XL) and pro-apoptotic proteins (e.g., Bax, Bid) within the Bcl-2 family is critical in regulating the mitochondrial pathway of apoptosis. nih.gov Anti-apoptotic Bcl-2 proteins inhibit the release of cytochrome c from mitochondria, a crucial step in the activation of caspase-9 and the subsequent apoptotic cascade. spandidos-publications.comspandidos-publications.comnih.gov

Research indicates that Orientin treatment can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-XL, while simultaneously increasing the levels of pro-apoptotic proteins such as Bax and Bid. nih.govnih.govresearchgate.netresearchgate.net This shift in the balance of Bcl-2 family proteins favors mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors, thereby promoting the intrinsic apoptotic pathway. nih.govspandidos-publications.com

Regulation of Cyclin and Cyclin-Dependent Kinases (CDK)

Orientin has been shown to regulate the cell cycle by influencing the activity and expression of cyclins and cyclin-dependent kinases (CDKs). nih.govnih.govresearchgate.netresearchgate.netmdpi.com Cell cycle progression is tightly controlled by the sequential activation and deactivation of CDK-cyclin complexes. khanacademy.orgberkeley.edumdpi.comwikipedia.org Different cyclin-CDK complexes regulate transitions between distinct phases of the cell cycle (G1, S, G2, and M). khanacademy.orgwikipedia.org

Studies have reported that Orientin can induce cell cycle arrest, particularly in the G0/G1 phase. nih.govnih.govresearchgate.netmdpi.com This arrest is associated with the regulation of key cell cycle regulatory proteins. Orientin has been shown to reduce the expression of cyclins D1 and E, as well as their associated kinases, CDK2 and CDK4. researchgate.netmdpi.com These cyclin-CDK complexes are essential for the progression through the G1 phase and entry into the S phase. mdpi.comkhanacademy.org Furthermore, Orientin has been found to increase the level of p21WAF1/CIP1, a CDK inhibitor protein that can bind to and inhibit the activity of cyclin-CDK complexes, leading to cell cycle arrest. researchgate.netkhanacademy.org

Targeting Anti-apoptotic Proteins

Orientin has been shown to influence the balance between pro-apoptotic and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. Studies have demonstrated that Orientin treatment can lead to a decrease in the expression levels of anti-apoptotic proteins such as Bcl-2 and Bcl-XL. researchgate.netnih.govresearchgate.netmdpi.comjocpr.com Concurrently, it has been observed to increase the expression of pro-apoptotic proteins like Bax and Bid. nih.govmdpi.com This shift in the Bax/Bcl-2 ratio favors the induction of apoptosis, a programmed cell death pathway crucial for eliminating damaged or unwanted cells. researchgate.netnih.gov For instance, in cervical cancer cells, Orientin decreased growth in a dose-dependent manner by increasing the Bax/Bcl-2 ratio, elevating Bax levels, and decreasing Bcl-2 expression, alongside activating caspase-9 and caspase-3. researchgate.net Similarly, in human colorectal carcinoma HT29 cells, Orientin treatment significantly reduced Bcl-2 and Bcl-XL expression while increasing pro-apoptotic Bax and Bid in a concentration-dependent manner. mdpi.com Experimental findings suggest that Orientin exhibits inhibitory activity against anti-apoptotic proteins. jocpr.com

Interactions with Other Critical Cellular Signaling Pathways

Orientin modulates several crucial cellular signaling pathways involved in a wide range of biological processes, including cell survival, proliferation, differentiation, and inflammation.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Involvement

The PI3K/Akt signaling pathway is a key regulator of cell growth, survival, and metabolism. Research indicates that Orientin interacts with this pathway, although the precise effect can vary depending on the cellular context. In some instances, Orientin has been shown to induce the activation of the PI3K/Akt pathway, contributing to protective effects against oxidative damage. consensus.appresearchgate.net For example, Orientin exposure significantly induced the phosphorylation of PI3K/Akt, and inhibitors of this pathway reduced Orientin-enhanced Nrf2 nuclear translocation and HO-1 expression, blocking the protective effects against H2O2-induced oxidative injury. researchgate.net Conversely, in other contexts, such as adipogenesis and myocardial remodeling, Orientin has been reported to inhibit the PI3K/Akt signaling pathway. chemfaces.comphytopurify.comnih.govnih.gove-century.usmdpi.com In 3T3-L1 adipocytes, Orientin repressed the phosphorylation of Akt in the early stage of adipogenesis, leading to decreased phosphorylation of FOXO1 and reduced binding of FOXO1 to the Pparγ promoter. mdpi.com Orientin's cardioprotective effects against ischemia/reperfusion injury in H9c2 cardiomyocytes were associated with its ability to enhance Akt phosphorylation, a process blocked by a PI3K inhibitor. chemfaces.comphytopurify.comthieme-connect.denih.gov In a mouse model of myocardial infarction, Orientin treatment reduced the expression levels of phosphorylated PI3K and phosphorylated Akt. e-century.us Orientin has also been shown to bind to PI3K and inhibit NF-κB cascades via the PI3K/Akt pathway, alleviating chondrocyte senescence and osteoarthritis. nih.gov

Hedgehog Signaling Pathway Inhibition

The Hedgehog signaling pathway plays a critical role in embryonic development and is often dysregulated in various cancers, contributing to cell proliferation and survival. Studies have demonstrated that Orientin can inhibit the Hedgehog signaling pathway. nih.govresearchgate.netmedscimonit.comnih.govmedscimonit.comd-nb.info In human bladder carcinoma T24 cells, Orientin inhibited cell proliferation and promoted apoptosis by suppressing the Hedgehog signaling pathway and NF-κB. nih.govmedscimonit.comnih.govmedscimonit.com Treatment with Orientin inhibited the expression of components of the Hedgehog signaling pathway, and this effect was reversed by an NF-κB agonist. researchgate.netnih.govmedscimonit.com

STAT3/AP-1/ERK/PKCα-Mediated Signaling Pathways

Orientin has been shown to modulate signaling pathways involving STAT3, AP-1, ERK, and PKCα, particularly in the context of inhibiting cancer cell invasion and migration. Orientin can inhibit the membrane translocation of PKCα, suppress ERK phosphorylation, and subsequently block the activation of the AP-1 signaling pathway. researchgate.netnih.govresearchgate.net Additionally, Orientin inhibits the nuclear translocation of the transcription activator STAT3. researchgate.netnih.govresearchgate.net These actions collectively contribute to the suppression of downstream targets like MMP-9 and IL-8, which are involved in cell invasion and metastasis. d-nb.inforesearchgate.netnih.govresearchgate.net For example, Orientin inhibited migratory and invasive responses in TPA-treated MCF-7 breast cancer cells by suppressing MMP-9 and IL-8 expression through the mitigation of TPA-induced PKCα and ERK activation, as well as the nuclear translocation of AP-1 and STAT3. nih.govresearchgate.net

Modulation of Mitochondrial Permeability Transition Pore (mPTP)

The mitochondrial permeability transition pore (mPTP) is a protein complex in the inner mitochondrial membrane whose opening can lead to mitochondrial dysfunction and cell death. plos.orgwikipedia.orgebi.ac.uk Orientin has been found to modulate the opening of the mPTP. chemfaces.comphytopurify.comthieme-connect.denih.gov This modulation is associated with its protective effects, particularly in the cardiovascular system. chemfaces.comphytopurify.comthieme-connect.denih.gov In H9c2 cardiomyocytes subjected to ischemia/reperfusion injury, the protective effect of Orientin was associated with the depression of mPTP opening, which in turn reduced mitochondrial dysfunction and apoptosis. thieme-connect.denih.gov This effect was linked to the inhibition of reactive oxygen species (ROS) generation, repolarization of mitochondrial membrane potential, suppression of mitochondrial cytochrome c release, and modulation of Bcl-2 family proteins. thieme-connect.denih.gov The mPTP complex is formed by proteins including the voltage-dependent anion channel (VDAC) in the outer membrane, the adenine (B156593) nucleotide translocator (ANT) in the inner membrane, and cyclophilin-D (CyP-D) in the matrix. plos.orgebi.ac.uk

Regulation of C/EBPα and PPARγ Expression

Orientin has been shown to regulate the expression of key transcription factors involved in adipogenesis, specifically CCAAT/enhancer-binding protein alpha (C/EBPα) and peroxisome proliferator-activated receptor gamma (PPARγ). These factors are crucial regulators of adipocyte differentiation and lipid metabolism. researchgate.net Studies have demonstrated that Orientin can decrease the protein expression levels of both C/EBPα and PPARγ, particularly in adipocyte differentiation models like 3T3-L1 cells. chemfaces.comphytopurify.comnih.govmdpi.comresearchgate.netdntb.gov.ua This reduction in expression contributes to the anti-adipogenic effects of Orientin, leading to decreased intracellular triglyceride accumulation. nih.govmdpi.comresearchgate.net Orientin lowered the expression of C/EBPδ in the early stage of adipogenesis, which subsequently led to a decrease in the expression of PPARγ and C/EBPα. nih.govmdpi.comdntb.gov.ua

Molecular Interactions with Specific Enzymes and Receptors

Cyclooxygenase-2 (COX-2) Interaction and Regulation

Studies have indicated that orientin can regulate the expression and activity of Cyclooxygenase-2 (COX-2), an enzyme crucial in inflammatory pathways. Research using A549 non-small lung cancer cell lines demonstrated that orientin effectively reduces cell proliferation, migration, and invasion, partly through the destabilization of COX-2 mRNA, leading to decreased COX-2 expression. africaresearchconnects.comnih.govmdpi.com Virtual binding studies have suggested that orientin exhibits a stronger binding affinity for the COX-2 protein compared to the selective COX-2 inhibitor celecoxib. africaresearchconnects.comnih.gov Furthermore, orientin has been shown to downregulate the release of prostaglandin (B15479496) E2 (PGE-2), a product of COX-2 activity, in A549 cells. africaresearchconnects.comnih.gov The regulatory effect of orientin on A549 cell growth appears to be, at least in part, COX-2-dependent. nih.gov In addition to mRNA destabilization, orientin's effect on COX-2 expression may involve the upregulation of specific microRNAs, namely miR-26b and miR-146a. africaresearchconnects.comnih.gov

Quinone Oxidoreductase Binding and Activity

Orientin's interaction with NAD(P)H:quinone acceptor oxidoreductase-1 (NQO1), also known as Quinone Oxidoreductase, has been explored, particularly in the context of its potential anticancer activity. NQO1 is a flavoprotein involved in the two-electron reduction of quinones and other substrates, acting as both a tumor suppressor and promoter depending on the context. nih.gov In silico studies utilizing virtual screening tools have shown that orientin can bind to NQO1 with a favorable binding affinity. nih.govresearchgate.net One study reported a binding affinity score of -8.18 kcal/mol for orientin with NQO1, which was considered better than the standard inhibitor Dicumarol in that specific analysis. nih.gov Another molecular docking study reported a superior binding energy of -8.69 kcal/mol for orientin with the NQO1 receptor protein compared to previously studied quinone derivatives. researchgate.net Molecular dynamics simulations suggest that orientin's binding to NQO1 occurs away from the substrate-binding site and may induce a conformational change in this site, thereby inhibiting substrate accessibility towards the FAD-binding domain. nih.gov

Receptor-interacting serine/threonine-protein kinase 3 (RIPK3) Inhibition

Orientin has been identified as a potential inhibitor of Receptor-interacting serine/threonine-protein kinase 3 (RIPK3), a key mediator of necroptosis and inflammation. researchgate.net Molecular docking analyses evaluating the binding energies of various flavonoids to the catalytic domain of RIPK3 have indicated that orientin exhibits notable inhibitory effects. researchgate.net Based on molecular docking, orientin emerged as one of the most potent RIPK3 inhibitors among the tested flavonoids, showing a favorable predicted inhibition constant (Ki) value at the femtomolar (fM) scale. The calculated binding free energy (ΔGbinding) for orientin with RIPK3 was reported as -16.42 kcal/mol. This predicted strong binding affinity suggests that orientin may suppress necroptotic cell death and mitigate inflammation mediated by the RIPK3 pathway.

Binding Affinities to Viral Targets (e.g., SARS-CoV-2 3CLpro, S protein, Human Angiotensin-Converting Enzyme 2 (hACE2))

Research has investigated the potential of orientin to interact with key proteins of SARS-CoV-2 and the host cell receptor human Angiotensin-Converting Enzyme 2 (hACE2), which are critical for viral entry and replication. Molecular docking studies have explored the binding affinities of orientin to the SARS-CoV-2 main protease (3CLpro), the Spike (S) protein, and hACE2. taylorandfrancis.comresearchgate.netnih.gov

Regarding SARS-CoV-2 3CLpro, a study screened active ligands from medicinal plants and found that orientin exhibited high binding affinity. taylorandfrancis.comresearchgate.net The binding energy of orientin with 3CLpro was reported to be in the range of -90.2 to -70.6 kcal/mol in one study, and a dock score of -134.14 with a binding energy of -90.2 kcal/mol in another, forming several hydrogen bonds with key residues in the active site. researchgate.net

For the SARS-CoV-2 S protein, molecular docking studies have also indicated binding affinity. taylorandfrancis.comresearchgate.netnih.govresearchgate.net Orientin has shown binding affinity to the S protein, with reported binding energies ranging from -90.2 to -70.6 kcal/mol in one study. taylorandfrancis.comresearchgate.net Another molecular docking study evaluated the binding affinity of orientin to the receptor-binding domain (RBD) of the spike protein of SARS-CoV-2 variants, including Delta and Omicron. nih.govresearchgate.net This study indicated that orientin exhibited affinity with binding affinity values ranging from -11.88 to -6.65 kcal/mol for the Delta variant and -9.58 to -13.20 kcal/mol for the Omicron variant. researchgate.net Some studies suggest that orientin can bind to the SARS-CoV-2 spike protein model's receptor-binding domain. nih.govresearchgate.net

Concerning the interaction with the human ACE2 (hACE2) receptor, orientin has also shown binding affinity in molecular docking studies. taylorandfrancis.comresearchgate.net The binding energy of orientin with hACE2 was reported to be in the range of -90.2 to -70.6 kcal/mol in one study. taylorandfrancis.comresearchgate.net

Data Table: Predicted Binding Affinities of Orientin to Viral Targets

Target ProteinBinding Affinity Range (kcal/mol)NotesSource(s)
SARS-CoV-2 3CLpro-90.2 to -70.6, -90.2Molecular docking/virtual screening taylorandfrancis.comresearchgate.net
SARS-CoV-2 S protein-90.2 to -70.6Molecular docking/virtual screening taylorandfrancis.comresearchgate.net
SARS-CoV-2 S protein (Delta variant)-11.88 to -6.65Molecular docking (RBD) researchgate.net
SARS-CoV-2 S protein (Omicron variant)-9.58 to -13.20Molecular docking (RBD) researchgate.net
Human ACE2 (hACE2)-90.2 to -70.6Molecular docking/virtual screening taylorandfrancis.comresearchgate.net

Pharmacokinetics, Bioavailability, and Biotransformation of Orientin

Absorption, Distribution, and Elimination Characteristics in Preclinical Models

Pharmacokinetic studies in rats have investigated the absorption, distribution, and elimination of orientin. Following intravenous administration at a dose of 20 mg/kg in Sprague-Dawley rats, orientin was found to be quickly distributed and eliminated within 90 minutes. nih.gov Tissue distribution studies in rats indicated that the liver, lung, and kidney were the major distribution tissues. nih.govnih.gov Notably, there was no evidence of long-term accumulation of orientin in rat tissues. nih.govresearchgate.net

Studies using Caco-2 cell monolayers, an in vitro model for intestinal permeability, suggest that passive diffusion is the predominant mechanism for orientin transportation. nih.gov The apparent permeability of orientin in these cells indicated that it is relatively well absorbed. nih.gov

In rabbits, pharmacokinetic studies also suggested that the distribution and elimination of orientin were rapid, with no apparent accumulative toxicity. nih.gov

Research on Factors Influencing Oral Bioavailability

The oral bioavailability of a compound is influenced by various factors, including its physicochemical properties, the formulation, the fed or fasted state, gastric emptying rate, interactions with other substances, transporter activity (such as P-glycoprotein), the health of the gastrointestinal tract, enzyme induction or inhibition, and individual metabolic variations. mdpi.comwikipedia.orgmsdmanuals.com

While specific detailed research findings on factors influencing orientin's oral bioavailability in preclinical models are limited in the provided search results, the Caco-2 cell permeability study suggests that its ability to cross intestinal membranes via passive diffusion contributes to its absorption. nih.gov However, the extent of oral bioavailability in vivo would also be subject to first-pass metabolism and other physiological factors encountered after oral administration. msdmanuals.com Some sources generally indicate that C-glycosyl flavonoids like orientin may have low oral absorption. jgtps.com

Central Nervous System Penetration and Blood-Brain Barrier Considerations

Penetration into the central nervous system (CNS) is restricted by the blood-brain barrier (BBB) and the blood-cerebrospinal fluid barrier (BCSFB). mdpi.com The BBB is primarily formed by the endothelium of brain capillaries, while the BCSFB is located in the choroid plexus epithelium. mdpi.com

Research on orientin's ability to cross the blood-brain barrier has yielded some findings in preclinical models. Some studies suggest that orientin, along with isoorientin (B1672268), can cross the blood-brain barrier and exert effects on the central nervous system. nih.gov However, other tissue distribution results in rats indicated that orientin had difficulty crossing the blood-brain barrier. nih.gov This suggests potential variability or dependence on specific conditions or models for BBB penetration. The extent of brain penetration is often assessed by parameters like the unbound brain-to-plasma concentration ratio (Kp,uu,brain). mdpi.com

Metabolic Pathways and Metabolite Identification in Biological Systems

Metabolic pathways involve a series of biochemical reactions that transform compounds within an organism. news-medical.nettru.ca Metabolism can occur in various organs and cells, with the liver being a primary site for drug metabolism. msdmanuals.comnews-medical.net

In vitro studies using human and rat liver microsomes (HLMs and RLMs) and human liver S9 fraction have investigated the metabolic fate of orientin. nih.govnih.govresearchgate.netuni-regensburg.de These studies revealed that orientin can be metabolized to generate monoglucuronides. nih.govnih.gov Glucuronidation is a phase II metabolic process catalyzed by uridine (B1682114) 5'-diphospho glucuronosyltransferases (UGTs). nih.govnih.govresearchgate.netuni-regensburg.debioivt.com Specific UGT isoforms, including UGT1A1, 1A8, 1A9, and 1A10, have shown high enzyme activity in the glucuronidation of orientin in HLMs. nih.gov

In addition to glucuronidation, orientin and isoorientin have also shown the formation of mono-sulfated metabolites in in vitro liver metabolism studies, suggesting metabolism by sulfotransferases (SULTs). nih.govresearchgate.netuni-regensburg.de The presence of a dihydroxy group at the 3',4'-position in the B ring of luteolin-type flavonoids like orientin and isoorientin may be important for sulfation. nih.govresearchgate.net

Studies in rats have also investigated the metabolism of orientin. While the parent compound is excreted, metabolites resulting from deglycosylation and ring-opening of the heterocyclic C ring by gut microflora have also been observed. cambridge.org Metabolites such as phloroglucinol, hydrocaffeic acid, and phloretic acid have been detected in the gastrointestinal tract and feces of rats. cambridge.org

Data Table: In Vitro Metabolites of Orientin

Biological SystemMetabolites IdentifiedMetabolic Pathway Involved
Human Liver Microsomes (HLMs)MonoglucuronidesGlucuronidation (UGTs)
Rat Liver Microsomes (RLMs)MonoglucuronidesGlucuronidation (UGTs)
Human Liver S9 FractionMonoglucuronides, Mono-sulfatesGlucuronidation (UGTs), Sulfation (SULTs)
Rat Gastrointestinal Tract/FecesPhloroglucinol, Hydrocaffeic acid, Phloretic acidDeglycosylation, C-ring opening by gut microflora

Comparative Pharmacokinetics of Orientin and its Glycosidic/Aglycone Counterparts

Comparing the pharmacokinetics of orientin with its isomers (like isoorientin) and related aglycones (like luteolin) and other glycosides (like vitexin (B1683572) and isovitexin) provides insights into how structural differences influence ADME properties.

In vitro studies comparing the metabolism of orientin and isoorientin in human and rat liver microsomes showed that both compounds generate monoglucuronides. nih.govnih.gov RLM-mediated glucuronide formation of orientin initially followed biphasic kinetics. nih.gov Both orientin and isoorientin were found to be transported via passive diffusion in Caco-2 cells, with apparent permeability suggesting they are well absorbed in this model. nih.gov

In vitro liver metabolism studies comparing orientin, isoorientin, vitexin, and isovitexin (B1672635) revealed that mono-glycosylic flavones of the luteolin-type (orientin and isoorientin) showed a broader range of mono-glucuronidated and mono-sulfated metabolites compared to the apigenin-type (vitexin and isovitexin), for which only mono-glucuronides were detected. nih.govresearchgate.netuni-regensburg.de This suggests that the dihydroxy group at the 3',4'-position in orientin and isoorientin may be crucial for sulfation by liver sulfotransferases. nih.govresearchgate.net

Comparative pharmacokinetic studies in rats after intravenous administration of single orientin versus Trollius chinensis Bunge extract (containing orientin) showed significant differences in the pharmacokinetic profiles of orientin between the two groups. nih.govscience.govscience.gov This highlights the potential influence of the matrix (e.g., other compounds in an extract) on the pharmacokinetics of individual components.

Regarding BBB permeability, while some research suggests both orientin and isoorientin can cross the BBB nih.gov, another study in rats indicated that orientin had difficulty doing so nih.gov. A computational study suggested that isoorientin, orientin, vitexin, and isovitexin were not BBB permeant, unlike pregabalin (B1679071) which was used as a standard. jgtps.com

Data Table: Comparative In Vitro Metabolism of Flavone (B191248) C-Glycosides in Human Liver Subfractions

CompoundMetabolites Detected (HLM & S9F)Sulfation Observed
OrientinMonoglucuronides, Mono-sulfatesYes
IsoorientinMonoglucuronides, Mono-sulfatesYes
VitexinMonoglucuronidesNo
IsovitexinMonoglucuronidesNo

*HLM: Human Liver Microsomes, S9F: Human Liver S9 Fraction

Structure Activity Relationship Sar Studies of Orientin

Computational Approaches to SAR Elucidation

Computational methods play a significant role in the preliminary assessment and understanding of the SAR of compounds like orientin, offering cost-effective and time-efficient insights prior to experimental studies. In-silico approaches, such as pharmacophore mapping and Quantitative Structure-Activity Relationship (QSAR) modeling, are valuable tools in this regard.

In the context of orientin, in-silico SAR studies have been performed, for instance, to explore its potential as an anticancer agent against liver cancer cell line HepG2. These studies involved building pharmacophore mappings and QSAR models to identify potential structurally similar analogues from chemical databases wikipedia.org. QSAR analysis, in general, aims to establish statistically significant relationships between the chemical structural features of a ligand and its pharmacological activities researchgate.net. By using multivariate techniques, QSAR relates structural modifications to variations in bioactivity, aiding in lead optimization and the prediction of activity, pharmacokinetic properties, and toxicity researchgate.net. Pharmacophore mapping helps in identifying the essential molecular features required for interaction with a biological target researchgate.netthegoodscentscompany.comontosight.ai.

These computational techniques provide a preliminary yet insightful analysis of the interactions between compounds and target proteins, accelerating the in-silico drug discovery process researchgate.netthegoodscentscompany.com.

Molecular Docking Analysis of Orientin with Identified Biological Targets

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a biological target protein, providing insights into the potential mechanism of action thegoodscentscompany.com. Several studies have utilized molecular docking to explore the interactions of orientin with various biological targets.

Molecular docking analysis has been employed to investigate the binding affinity and mode of action of orientin with quinone oxidoreductase, a potential target of flavonoids wikipedia.org. In studies exploring the effect of orientin on repeated procedural neonatal pain, molecular docking analysis was used to predict tight binding to target MAPK proteins, suggesting a crucial role of the MAPK signaling pathway in its mechanism wikipedia.org. Furthermore, in silico molecular docking analysis of orientin has been conducted against anti-apoptotic proteins of the BCL-2 family to understand its potential cytotoxic effects in cancer cells wikipedia.orgwikidata.org. These docking studies aimed to substantiate the binding capacity of orientin with these proteins, which regulate apoptosis wikipedia.orgwikidata.org. Molecular docking has also been applied to analyze the binding of orientin to matrix metalloproteinase (MMP) enzymes, specifically MMP-1, MMP-3, and MMP-9, which are involved in photoaging thegoodscentscompany.com. The docking results indicated negative binding energy values, highlighting orientin's potential to inhibit these enzymes effectively thegoodscentscompany.com.

These docking studies calculate binding energy and visualize the interactions between orientin and its potential target proteins, providing valuable information for understanding its biological activities thegoodscentscompany.comwikipedia.orgwikipedia.orgwikidata.org.

Identification and Evaluation of Structurally Similar Analogues for Enhanced Activity

The identification and evaluation of structurally similar analogues are fundamental to SAR studies, aiming to discover compounds with improved activity, selectivity, or specificity. While direct studies focusing solely on a large series of synthesized orientin analogues are less prominent in the provided search results, the concept is explored through in-silico screening and comparisons with naturally occurring structural isomers.

One study utilized in-silico methods, including pharmacophore mapping and QSAR, to screen for potential structurally similar analogues of orientin from a chemical database for their potential anticancer activity wikipedia.org. However, an analogue evaluated in vitro, fenofibryl glucuronide, showed less cytotoxicity than anticipated wikipedia.org.

Comparisons with naturally occurring flavonoids structurally similar to orientin, such as isoorientin (B1672268) (luteolin-6-C-glucoside) and isovitexin (B1672635) (apigenin-6-C-glucoside), provide insights into how subtle structural differences impact biological activity fda.govfishersci.nociteab.com. For instance, studies comparing orientin and isoorientin have evaluated their inhibitory effects on monoamine oxidase (MAO) enzymes and their anti-inflammatory activities fda.govfishersci.nociteab.com. These comparisons implicitly contribute to understanding the SAR by highlighting the effect of the glucose moiety's position on the flavonoid scaffold fda.govfishersci.nociteab.com.

Research on other compound classes, like aurones, demonstrates the strategy of evaluating aza-analogues derived from scaffold-hopping for enhanced biological activity mims.com. Similarly, studies on griseofulvin (B1672149) analogues illustrate how modifications to the parent structure affect activity against different targets fishersci.pt. These examples from other compound classes underscore the general principle of identifying and evaluating structurally related compounds to explore and optimize biological activity.

Impact of Chemical Modifications on Biological Activity, Selectivity, and Specificity

The position of the glucose moiety in C-glycosylflavonoids, as exemplified by the comparison between orientin (luteolin-8-C-glucoside) and isoorientin (luteolin-6-C-glucoside), has a notable impact on their biological activities. Studies on MAO inhibition showed that both orientin and isoorientin were significantly more potent inhibitors of MAO-B compared to MAO-A, demonstrating a selectivity towards the B isoform fda.govfishersci.nociteab.com. Isoorientin and orientin exhibited similar potent inhibition of MAO-B, while isovitexin (an apigenin (B1666066) analogue with glucose at C-6) showed fair selective activity against MAO-B fda.govfishersci.nociteab.com. This suggests that the presence and position of the C-linked glucose are important determinants of MAO inhibitory activity and selectivity.

The presence of the C2=C3 double bond in the flavonoid structure is another feature that has been suggested to contribute to the anti-inflammatory activity and molecular planarity of these compounds fda.govciteab.com.

Advanced Analytical Methodologies for Orientin Research

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Quantitative Analysis and Standardization

HPLC and UHPLC are widely employed for the quantitative analysis and standardization of orientin in complex samples. These techniques offer high resolution and sensitivity for separating orientin from other compounds in a mixture. oup.commdpi.com For instance, a validated HPLC-PDA method was developed for the quantification of orientin and other bioactive compounds in the Ocimum genus. researchgate.net UHPLC-UV/PDA methods have also been developed and validated for the simultaneous quantification of orientin and other flavonoids in Elaeis guineensis leaf extracts, using orientin as a chemical marker for standardized herbal preparations. mdpi.com RP-HPLC methods have been developed for the simultaneous determination of orientin along with other phytomarkers in traditional medicinal formulations. orientjchem.org

Method Development and Validation Parameters (e.g., Linearity, Precision, Accuracy, Limit of Detection (LOD), Limit of Quantitation (LOQ), Reproducibility)

Method validation for HPLC and UHPLC ensures the reliability and accuracy of the quantitative analysis of orientin. Key validation parameters include linearity, precision, accuracy, LOD, and LOQ. mastelf.comwjarr.com

Linearity: Evaluates the method's ability to produce results directly proportional to the analyte concentration within a defined range. mastelf.comwjarr.com Calibration curves are generated to assess linearity, with a correlation coefficient (r²) typically expected to be above 0.99. oup.comresearchgate.netresearchgate.net For orientin, good linearity (r² > 0.99) has been reported in various validated methods. oup.comresearchgate.netresearchgate.net

Precision: Assesses the consistency of results under the same conditions (repeatability) and across different conditions (intermediate precision or reproducibility). mastelf.comwjarr.com Precision is often expressed as relative standard deviation (RSD%). Low RSD values indicate high precision. oup.comresearchgate.netmastelf.com Validated methods for orientin have shown good precision with RSD values typically below 5.0% for quantification. oup.comresearchgate.netresearchgate.net

Accuracy: Determines how close the experimental results are to the true value. mastelf.comwjarr.com Accuracy is often evaluated through recovery studies, where known concentrations of the analyte are added to samples. mastelf.com Recoveries for orientin in validated methods have been reported within acceptable ranges, such as 95.61–99.33%. mdpi.comresearchgate.netresearchgate.net

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected but not necessarily quantified. mastelf.comwjarr.com LOD is often determined based on the signal-to-noise ratio. mastelf.comwjarr.com Reported LOD values for orientin vary depending on the specific method and matrix. mdpi.comresearchgate.netresearchgate.net

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. mastelf.comwjarr.com LOQ is also often determined based on the signal-to-noise ratio. mastelf.comwjarr.com LOQ values for orientin have been established in validated methods. mdpi.comresearchgate.netresearchgate.net

Reproducibility: The consistency of results when the method is performed by different analysts, using different equipment, or in different laboratories. mastelf.comwjarr.com

Here is a table summarizing some reported validation parameters for orientin analysis:

ParameterValue Range/ResultMethod TypeSource
Linearity (r²)> 0.99HPLC-PDA, UHPLC-UV/PDA, HPLC-ESI-MS/MS oup.comresearchgate.netresearchgate.net
Precision (RSD%)< 5.0% (Intraday and Interday)HPLC-PDA, HPLC-ESI-MS/MS, HPTLC oup.comresearchgate.netresearchgate.net
Accuracy (Recovery%)83.66–101.53% (HPLC-PDA), 95.61–99.33% (UHPLC-UV/PDA), 99.79% (HPTLC)HPLC-PDA, UHPLC-UV/PDA, HPTLC mdpi.comresearchgate.netresearchgate.net
LOD0.034–0.684 µg/mL (HPLC-PDA), 30.22 µg/mL (UHPLC-UV/PDA)HPLC-PDA, UHPLC-UV/PDA mdpi.comresearchgate.net
LOQ0.100–2.068 µg/mL (HPLC-PDA), 91.58 µg/mL (UHPLC-UV/PDA)HPLC-PDA, UHPLC-UV/PDA mdpi.comresearchgate.net

Countercurrent Chromatography Techniques (e.g., High-Speed Countercurrent Chromatography (HSCCC)) for Preparative Separation

Countercurrent chromatography (CCC), particularly High-Speed Countercurrent Chromatography (HSCCC), is a valuable technique for the preparative separation and purification of orientin from complex natural extracts. scilit.comtandfonline.comnih.gov HSCCC is a liquid-liquid partition chromatography method that does not use a solid support matrix, reducing irreversible adsorption and allowing for high recovery of compounds. nih.gov The separation is based on the differential partitioning of analytes between two immiscible liquid phases. nih.gov

HSCCC has been successfully applied to isolate and purify orientin from various plant sources, including Lophatherum gracile and Trollius chinensis. scilit.comtandfonline.comscience.gov Optimized two-phase solvent systems are crucial for effective separation by HSCCC, aiming for partition coefficient (K) values typically between 0.5 and 2.0 for the target compounds. nih.gov For example, a solvent system composed of ethyl acetate-n-butanol-ethanol-water at a specific ratio was used for the one-step separation of orientin and other flavone (B191248) C-glycosides from Lophatherum gracile. scilit.comtandfonline.com HSCCC can also be combined with other techniques like preparative HPLC for enhanced purification. nih.gov

Spectroscopic and Spectrometric Approaches in Research (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet (UV))

Spectroscopic and spectrometric techniques are essential for the identification, structural elucidation, and characterization of orientin. oup.comforensicspedia.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the structure and arrangement of atoms within the orientin molecule. mdpi.comsolubilityofthings.com Both ¹H and ¹³C NMR spectroscopy are used to determine the chemical shifts and coupling patterns, which are characteristic of the orientin structure. scilit.comtandfonline.comnih.govorientjchem.org NMR analysis is crucial for confirming the identity of isolated orientin. scilit.comtandfonline.comnih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of orientin and to obtain fragmentation patterns that provide structural information. mdpi.comsolubilityofthings.com Techniques such as Electron Spray Ionization Mass Spectrometry (ESI-MS) and tandem MS (MS/MS) are commonly used in orientin research. oup.comscilit.comtandfonline.comnih.govmdpi.com LC-ESI-MS/MS is a powerful hyphenated technique for both qualitative and quantitative analysis of orientin in complex mixtures. oup.comresearchgate.net

Ultraviolet (UV) Spectroscopy: UV spectroscopy is used to analyze the absorption of UV light by orientin, which is related to its chromophoric groups (e.g., the flavonoid backbone). mdpi.comsolubilityofthings.com UV spectra provide information about the purity of orientin and can be used for its quantitative determination based on absorbance at specific wavelengths (e.g., 340 nm). mdpi.comresearchgate.netorientjchem.org UV detection is commonly coupled with HPLC and UHPLC systems for orientin analysis. mdpi.comresearchgate.net

These spectroscopic and spectrometric methods are often used in combination to provide comprehensive structural confirmation of orientin isolated from natural sources. scilit.comtandfonline.comnih.govmdpi.com

High-Performance Thin-Layer Chromatography (HPTLC) for Qualitative and Quantitative Profiling

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved resolution, sensitivity, and quantitative capabilities for the analysis of compounds like orientin. forensicspedia.comnih.govresearchgate.net HPTLC is a versatile and cost-efficient technique suitable for the qualitative and quantitative profiling of orientin in plant extracts and herbal products. forensicspedia.comnih.govresearchgate.net

HPTLC involves the separation of compounds on a planar adsorbent layer, with detection and quantification performed using densitometry or by coupling with other detectors like UV-Vis or MS. forensicspedia.comnih.gov HPTLC methods have been developed and validated for the simultaneous determination of orientin and other flavone C-glycosides in bamboo-leaf flavonoids. researchgate.netresearchgate.net The method involves extracting compounds with a suitable solvent, spotting them on HPTLC plates, and developing the chromatogram using an optimized mobile phase. researchgate.net Quantitative analysis is typically performed by measuring the peak areas or heights and comparing them to calibration curves. forensicspedia.com HPTLC offers advantages such as minimal sample preparation and the ability to analyze multiple samples simultaneously. nih.govresearchgate.net

Integration of Multi-Omics Approaches for Comprehensive Biological Understanding

The integration of multi-omics approaches, such as metabolomics, proteomics, genomics, and transcriptomics, provides a comprehensive understanding of the biological systems influenced by or containing orientin. nih.govmdpi.commulti-omicsfacility.commdpi.com While single-omics techniques offer insights into specific molecular layers, integrating data from multiple omics platforms allows researchers to explore the complex interactions and regulatory mechanisms within a biological system. nih.govmdpi.commdpi.com

Metabolomics: Studies the complete set of metabolites in a biological sample. nih.govmdpi.com Integrating metabolomics with other omics data can help understand how orientin affects metabolic pathways and identify related biomarkers. mdpi.com

Proteomics: Focuses on the entire set of proteins expressed in a cell or tissue. nih.govmdpi.com Combining proteomics with other omics can reveal how orientin influences protein expression levels and post-translational modifications. mdpi.commdpi.com

Genomics: Examines the complete genetic material of an organism. nih.govmdpi.com

Transcriptomics: Analyzes the complete set of RNA transcripts, providing insights into gene expression levels. nih.govmdpi.com Integrating transcriptomics with other omics can help link gene expression changes to the presence or effects of orientin. mdpi.commdpi.com

By integrating data from these different omics levels, researchers can gain a more holistic view of the biological processes modulated by orientin, potentially identifying its molecular targets and mechanisms of action within the broader biological context. nih.govmdpi.commdpi.com This integrated approach is facilitated by advanced bioinformatics tools and platforms designed for multi-omics data analysis. nih.govmdpi.com

Challenges and Future Directions in Orientin Research and Clinical Translation

Addressing Gaps in Fundamental Mechanistic Understanding

While studies have highlighted orientin's diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects, the precise underlying molecular mechanisms for many of these effects are not yet fully elucidated and remain undetermined. nih.govresearchgate.netresearchgate.net For instance, research suggests orientin's potential in alleviating acute lung injury by modulating NLRP3, NF-κB, and Nrf2 pathways, and in reducing inflammatory responses in conditions like osteoarthrosis. It has also shown potential as a RIPK3 inhibitor. Furthermore, orientin has been shown to modulate the MAPK and NF-κB pathways, suggesting potential for chronic pain treatments. nih.govnih.gov However, a more comprehensive and detailed understanding of the specific molecular targets, signaling pathways, and cellular processes influenced by orientin is crucial. Expanding investigations into new mechanisms of action, particularly in specific disease contexts like neonatal pain, is necessary. nih.gov Bridging the gap in mechanistic understanding will require continued in vitro and in vivo studies utilizing advanced techniques to map the intricate interactions of orientin within biological systems.

Overcoming Bioavailability and Pharmacokinetic Limitations for Systemic Delivery

A significant challenge for the clinical application of orientin is its bioavailability and pharmacokinetic profile. Orientin is a water-soluble flavonoid C-glycoside. nih.gov Studies evaluating the pharmacokinetics and tissue distribution of orientin in animal models have been conducted. researchgate.net However, orientin has been found to have difficulty crossing the blood-brain barrier due to its hydrophilicity. nih.govnih.gov This limitation can impact its effectiveness in treating conditions affecting the central nervous system. Furthermore, while passive diffusion has been suggested as a transport mechanism, comprehensive data on its absorption, distribution, metabolism, and excretion in humans is still needed. nih.govresearchgate.net Addressing these pharmacokinetic limitations is crucial for achieving therapeutic concentrations at target sites and ensuring systemic delivery when required. Innovative pharmaceutical approaches are being explored to optimize drug targeting and bioavailability for oral delivery, which faces challenges from the gastrointestinal tract environment. dntb.gov.uanih.govneliti.com These approaches include nanoparticulate formulations, biomimetic drug formulations, and microfabricated devices. dntb.gov.uanih.govneliti.com

Bridging the Gap from Preclinical to Clinical Investigations

Currently, most biological studies on orientin are limited to in vitro and preclinical examinations. nih.govnih.gov There is a substantial gap that needs to be bridged to translate these promising findings into clinical applications for patients. nih.gov

Need for Rigorous Human Clinical Trials

Translating preclinical findings to clinical settings necessitates rigorous human clinical trials to assess the safety, effectiveness, and tolerability of orientin or optimized derivatives in patients. efpia.eutracercro.comlonza.com These trials are critical for establishing the clinical utility of orientin. nih.govresearchgate.netnih.gov

Comprehensive Efficacy and Safety Assessments in Human Subjects

Comprehensive assessments of efficacy and safety in human subjects are paramount. efpia.eulonza.com While preclinical studies provide initial safety profiles by evaluating behavioral changes, physiological responses, and histopathological alterations in major organs, human trials are required to determine appropriate dosing regimens and monitor for potential adverse effects in a clinical context. nih.gov

Considerations for Specific Patient Populations (e.g., Pediatric Patients)

Considerations for specific patient populations are essential in clinical trial design. lonza.com For example, research suggests that orientin's modulation of certain pathways might be relevant for chronic pain treatments in pediatric patients. nih.gov However, research on its effectiveness, safety, and drug metabolism, especially in the central nervous system of newborns and infants, is critical for future clinical research. nih.gov Broadening eligibility criteria in clinical trials is important to ensure data is inclusive of patients with varying characteristics, including different ages. friendsofcancerresearch.orgwho.int

Development of Optimized Delivery Systems and Pharmaceutical Formulations

Nanoparticle Encapsulation Strategies

Poor solubility and permeability are significant factors limiting the oral bioavailability of many natural compounds, including flavonoids like orientin researchgate.netnih.gov. Nanoparticle encapsulation presents a promising strategy to address these challenges by improving solubility, enhancing stability, and facilitating targeted delivery. Nanoparticles, typically ranging from 1 nm to 100 nm, can be composed of various organic or inorganic materials, including polymers and lipids ijper.org.

Research has explored the possibility of encapsulating natural compounds, such as orientin, in liposomal nanoformulations researchgate.net. Studies have demonstrated the potential of encapsulating orientin in cationic liposomal nanoformulations composed of lipids like DOTAP and POPC researchgate.net. These formulations can be evaluated for their physicochemical properties, including particle size, zeta potential, and polydispersity index, using techniques like NMR and EPR for in-depth characterization researchgate.net. Nanoparticle encapsulation can shield encapsulated drugs from degradation in the gastrointestinal tract and facilitate their delivery into cells researchgate.netmdpi.com. Scalable nanoprecipitation processes have shown advantages in nanoparticle processing for drug delivery applications, potentially allowing for higher drug loading while maintaining small particle size and narrow distribution dovepress.com.

Prodrug Design and Co-administration Approaches to Enhance Bioavailability

Prodrug design is a chemical modification strategy where an inactive compound is transformed in vivo to release the active drug, aiming to improve its pharmacokinetic and pharmacodynamic properties fiveable.mecentralasianstudies.orgresearchgate.net. This approach can enhance bioavailability by improving physicochemical properties like solubility and permeability, circumventing first-pass metabolism, and enabling targeted delivery fiveable.mecentralasianstudies.org.

For compounds like orientin with potential bioavailability limitations, prodrug strategies can be explored to enhance oral absorption researchgate.net. This involves making molecular modifications to the orientin structure that are designed to be cleaved in the body to release the active compound centralasianstudies.orgresearchgate.net. Prodrugs can be designed to increase lipophilicity to facilitate passive diffusion across biological membranes or to introduce ionizable functions to improve water solubility fiveable.meresearchgate.net.

Co-administration with absorption enhancers is another approach to improve the bioavailability of poorly permeable compounds . These enhancers can reversibly increase the permeability of intestinal membranes, allowing for better absorption of co-administered drugs . While studies have explored co-administration with substances like citric acid to inhibit enzymatic degradation and improve bioavailability for other compounds, potential concerns regarding the distortion of physiological pH and long-term stability exist thno.org.

Exploration of Combination Therapies for Synergistic Effects in Disease Management

Research is exploring the potential of combining orientin with other therapeutic agents to achieve synergistic effects . For instance, studies have investigated the combination of orientin with celecoxib, a selective COX-2 inhibitor, demonstrating a superior anticancer effect and synergistic inhibition of migration and invasion in certain cancer cell lines nih.govnih.gov. This combination also showed increased apoptosis compared to individual treatments nih.gov. The synergistic effect was linked to the downregulation of anti-apoptotic proteins and inflammatory mediators, and activation of proapoptotic genes nih.govnih.gov.

Combination therapies involving orientin could potentially leverage its various pharmacological activities to target multiple pathways involved in disease progression, leading to improved therapeutic outcomes researchgate.net.

Rational Drug Design and Structure-Guided Optimization for Target Specificity

Rational drug design is an approach to drug discovery that involves designing drug molecules to interact specifically with a known biological target slideshare.netacs.org. This differs from traditional methods that rely on screening large numbers of compounds slideshare.netacs.org. Key aspects of rational drug design include identifying a disease-relevant biological target, determining its structure and function, and designing molecules that bind to the target with high affinity and selectivity slideshare.netacs.org.

For orientin, rational drug design and structure-activity relationship (SAR) studies can guide the systematic modification of its chemical structure to enhance its binding affinity, specificity, and pharmacokinetic properties ijnrd.org. By understanding how structural features of orientin relate to its biological activity, researchers can design optimized analogs with improved therapeutic profiles researchgate.net. Computational tools, such as molecular docking and computer-aided drug design techniques, play a crucial role in this process by modeling the interaction between orientin or its analogs and target proteins slideshare.net.

Studies using molecular docking have predicted orientin as a potential inhibitor of RIPK3, suggesting a role in suppressing necroptosis . This highlights the utility of in silico methods in identifying potential targets and guiding further research . Rational design approaches can build upon such findings to develop orientin derivatives with enhanced inhibitory potency and desirable pharmacological characteristics .

Application of Systems Biology and Integrative Omics for Holistic Insights into Biological Action

Systems biology and integrative omics approaches provide a holistic framework for understanding the complex biological effects of compounds like orientin frontiersin.orgfrontiersin.orgamazon.comnih.gov. These approaches involve the high-throughput analysis of various biological molecules, such as genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), and integrating these diverse datasets to gain a comprehensive understanding of biological systems frontiersin.orgfrontiersin.orgamazon.comnih.govacs.org.

Applying systems biology and integrative omics to orientin research can provide deeper insights into its mechanisms of action, identify novel therapeutic targets, and understand its effects on various cellular pathways and networks frontiersin.orgfrontiersin.orgamazon.comnih.gov. By analyzing changes in gene expression, protein levels, and metabolic profiles in response to orientin treatment, researchers can build a more complete picture of how orientin interacts with biological systems amazon.comnih.gov.

These approaches can help to elucidate the intricate molecular pathways modulated by orientin, moving beyond studying individual targets to understanding its broader impact on cellular function researchgate.net. The integration of data from different omics platforms, coupled with computational and bioinformatics tools, is essential for leveraging the large datasets generated and extracting meaningful biological insights frontiersin.orgfrontiersin.orgamazon.comnih.gov. This holistic understanding is crucial for advancing the clinical translation of orientin and developing more effective therapeutic strategies.

Q & A

Q. What are the primary mechanisms by which Orientin modulates oxidative stress and inflammation in cellular models?

Orientin reduces oxidative stress by inhibiting ROS generation via downregulation of eNOS and suppression of lipid droplet formation in macrophages exposed to ox-LDL. Its anti-inflammatory effects are linked to reduced expression of CD36 and inducible NOS, key mediators in atherosclerosis progression . Methodological Guidance: Use RAW264.7 macrophages treated with ox-LDL to simulate atherosclerosis. Measure ROS levels via fluorescence probes (e.g., DCFH-DA) and quantify lipid droplets via Oil Red O staining. Validate protein expression (e.g., CD36, eNOS) using western blotting.

Q. What in vitro models are commonly used to study Orientin’s bioactivity?

RAW264.7 murine macrophages are widely employed to assess Orientin’s anti-inflammatory and antioxidant effects, particularly in atherosclerosis research. Dose-response experiments (e.g., 10–40 μM Orientin) are critical to determine non-toxic and effective concentrations . Methodological Guidance: Conduct cytotoxicity assays (e.g., MTT or CCK-8) prior to functional studies. Use one-way ANOVA with post hoc tests (e.g., Tukey’s) for statistical analysis of dose-dependent effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in Orientin’s dual role in ROS modulation (e.g., downregulating eNOS while upregulating ROS in specific contexts)?

Contradictory findings may arise from cell-type specificity or experimental conditions. For example, in ox-LDL-induced macrophages, Orientin’s ROS upregulation could reflect transient stress responses preceding adaptive antioxidant pathways. Methodological Guidance:

  • Perform time-course experiments to track ROS dynamics.
  • Combine transcriptomic analysis (e.g., RNA-seq) to identify downstream targets like Nrf2 or NF-κB .
  • Validate using ROS scavengers (e.g., NAC) to isolate Orientin-specific effects .

Q. What strategies ensure reproducibility in Orientin’s anti-atherosclerotic effects across different experimental setups?

Variability often stems from differences in ox-LDL preparation, cell passage number, or assay protocols. Methodological Guidance:

  • Standardize ox-LDL oxidation levels via malondialdehyde (MDA) quantification.
  • Include positive controls (e.g., statins) to benchmark Orientin’s efficacy.
  • Report detailed protocols for cell culture conditions and statistical thresholds (e.g., p < 0.05) to align with CONSORT guidelines .

Q. How can omics approaches enhance understanding of Orientin’s multi-target mechanisms?

Integrate proteomics to identify Orientin-binding proteins (e.g., using pull-down assays) and metabolomics to profile changes in lipid oxidation byproducts. Methodological Guidance:

  • Use LC-MS/MS for untargeted metabolomic profiling in treated macrophages.
  • Apply pathway enrichment tools (e.g., MetaboAnalyst) to map affected biological processes .

Methodological and Ethical Considerations

Q. What statistical frameworks are optimal for analyzing Orientin’s dose-dependent effects?

Non-linear regression models (e.g., sigmoidal dose-response curves) are ideal for quantifying EC50 values. For multi-group comparisons, use mixed-effects models to account for batch variability .

Q. How can researchers address potential bias in preclinical studies of Orientin?

  • Blind data collection and analysis phases to minimize observer bias.
  • Disclose funding sources and conflicts of interest in compliance with ethical guidelines .
  • Use open-access datasets (e.g., PubChem BioAssay) to validate findings independently .

Data Presentation and Reproducibility

Q. What criteria should be met when publishing Orientin-related data to ensure reproducibility?

  • Provide raw data for key figures (e.g., western blot densitometry) in supplementary materials.
  • Document compound purity (e.g., HPLC chromatograms) and supplier information .
  • Include step-by-step protocols for complex assays (e.g., foam cell formation assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.